3-Bromo-5-(1,1-difluoroethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDYQJPECGZSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287591 | |
| Record name | 3-Bromo-5-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108724-32-8 | |
| Record name | 3-Bromo-5-(1,1-difluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108724-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(1,1-difluoroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Modern Building Block for Complex Synthesis
An In-depth Technical Guide to 3-Bromo-5-(1,1-difluoroethyl)pyridine
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and the use of versatile heterocyclic scaffolds are paramount. This compound has emerged as a significant building block, embodying the convergence of these critical design elements. This guide offers a detailed examination of its chemical properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage its unique characteristics.
The molecule's structure is a deliberate combination of three key functional components:
-
A Pyridine Core: A foundational six-membered nitrogen-containing heterocycle, prevalent in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems.[1]
-
A Bromine Handle: Positioned at the 3-position, the bromine atom serves as a highly effective and versatile reactive site. It is an excellent leaving group, making the molecule an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[2][3]
-
A 1,1-Difluoroethyl Moiety: This geminal difluoro group imparts profound effects on the molecule's electronic and pharmacokinetic properties. The strong electron-withdrawing nature of the fluorine atoms modulates the reactivity of the pyridine ring and can enhance metabolic stability, lipophilicity, and binding affinity when incorporated into larger drug candidates.[2]
This guide will deconstruct the physicochemical properties, spectral signatures, and synthetic utility of this compound, providing a comprehensive resource for its application in advanced chemical synthesis.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and characterization.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1108724-32-8 | [4][5] |
| Molecular Formula | C₇H₆BrF₂N | [4][6] |
| Molecular Weight | 222.03 g/mol | [4][5] |
| MDL Number | MFCD18254770 | [4] |
| SMILES | CC(C1=CC(=CN=C1)Br)(F)F | [4][6] |
| InChIKey | WHDYQJPECGZSLP-UHFFFAOYSA-N | [6] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary to chemical suppliers, the expected characteristics can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the difluoroethyl group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR would display signals for the five unique carbon atoms of the pyridine ring and the two carbons of the difluoroethyl substituent. The carbon attached to the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-F bonds, C=N and C=C stretching of the pyridine ring, and C-H bonds.
Vendors like ChemicalBook and BLD Pharm provide access to experimental spectra, including ¹H NMR, IR, and MS, for verification purposes.[4][7]
Synthesis and Reactivity: A Chemist's Perspective
The utility of this compound lies in its predictable and versatile reactivity, which is governed by the interplay of its functional groups.
Synthetic Pathways
While specific, detailed synthetic procedures for this exact compound are proprietary, the synthesis of substituted pyridines is well-established. A plausible general approach involves the difluoromethylation or difluoroethylation of a pre-functionalized pyridine ring. For instance, methods using reagents like ethyl bromodifluoroacetate can achieve N-difluoromethylation of pyridines, which can be extended to C-functionalization under appropriate conditions.[8]
The following workflow illustrates a generalized concept for creating functionalized pyridines.
Caption: Generalized synthetic workflow for functionalized pyridines.
Core Reactivity
The reactivity of the molecule is centered on the electron-deficient nature of the pyridine ring and the presence of the bromine atom. The difluoroethyl group acts as a strong electron-withdrawing group, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack.
The primary modes of reactivity are:
-
Cross-Coupling Reactions: The C-Br bond is the most reactive site for synthetic transformations. It readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new C-C, C-N, and C-O bonds. This is the most powerful application of this building block.[2][3]
-
Nucleophilic Aromatic Substitution (SₙAr): While less common for bromopyridines compared to their chloro- or fluoro-analogs, the positions ortho and para to the nitrogen (C2, C4, C6) are susceptible to attack by strong nucleophiles, a reactivity pattern enhanced by the electron-withdrawing substituent.
-
N-functionalization: The lone pair of electrons on the pyridine nitrogen allows for reactions typical of tertiary amines, such as protonation, alkylation, and N-oxide formation.
Caption: Reactivity map of this compound.
Applications in Research and Drug Development
Halogenated and fluorinated pyridines are classified as "privileged scaffolds" in medicinal chemistry.[1][2] this compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate used in the synthesis of more complex target molecules.
-
Scaffold for Drug Candidates: The pyridine core is present in numerous approved drugs. By using this building block, medicinal chemists can readily synthesize libraries of novel compounds for screening. The bromine atom provides a convenient point for diversification, allowing for the exploration of a wide chemical space around the core scaffold.[3]
-
Modulation of Pharmacokinetic Properties: The introduction of the difluoroethyl group is a strategic move to fine-tune the properties of a lead compound. Fluorine can block sites of metabolism, thereby increasing a drug's half-life. It also modulates lipophilicity (logP), which affects absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and a potential hydrogen bond acceptor site (the nitrogen atom) to enhance target binding.[1]
Safety and Handling
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general hazards for bromopyridines include:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]
-
Irritation: Causes skin irritation and serious eye irritation/damage.[10] May cause respiratory irritation.[10][11]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, often under an inert atmosphere as recommended.[4][10]
Conclusion
This compound stands as a testament to modern molecular design. It is a highly functionalized building block that provides chemists with a powerful tool for the efficient synthesis of complex molecules. The strategic placement of a reactive bromine handle and a property-modulating difluoroethyl group on a biologically relevant pyridine scaffold makes it an invaluable intermediate in the pursuit of new therapeutics and advanced materials. Understanding its core chemical properties, reactivity, and safe handling is the first step toward unlocking its full synthetic potential.
References
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1108724-32-8|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 7. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine(1108724-32-8) 1H NMR spectrum [chemicalbook.com]
- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. capotchem.com [capotchem.com]
3-Bromo-5-(1,1-difluoroethyl)pyridine molecular weight and formula
An In-depth Technical Guide to 3-Bromo-5-(1,1-difluoroethyl)pyridine: Properties, Synthesis, and Applications for Advanced Research
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount to innovation. Among the vast arsenal of chemical scaffolds, halogenated pyridines have emerged as exceptionally valuable intermediates. This guide focuses on a specific, highly functionalized example: this compound. This compound is a trifecta of desirable chemical motifs: a biologically relevant pyridine core, a synthetically versatile bromine handle, and a metabolically robust 1,1-difluoroethyl group.
This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the compound's core properties, explores the scientific rationale for its utility, details its reactivity in key synthetic transformations, and outlines its potential applications. The insights herein are designed to empower scientists to leverage this potent building block in the creation of novel, high-impact molecules.
Core Compound Identification and Physicochemical Properties
Precise identification and an understanding of a compound's physicochemical properties are the foundation of any research endeavor. This compound is a distinct chemical entity with the properties summarized below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₇H₆BrF₂N | [1][2][3][4] |
| Molecular Weight | 222.03 g/mol | [1][2][3][4] |
| CAS Number | 1108724-32-8 | [1][2][3] |
| Canonical SMILES | CC(C1=CN=CC(Br)=C1)(F)F | [1][2][5] |
| InChIKey | WHDYQJPECGZSLP-UHFFFAOYSA-N | [3][5] |
| Predicted TPSA | 12.89 Ų | [1] |
| Predicted LogP | 2.9558 | [1] |
The Scientific Rationale: Deconstructing the Molecular Architecture
The utility of this compound is not accidental; it is a product of deliberate chemical design. Each component of its structure serves a distinct and valuable purpose in the context of synthetic and medicinal chemistry.
The Pyridine Scaffold: A Privileged Heterocycle
The pyridine ring is a ubiquitous feature in pharmaceuticals and bioactive compounds.[6] Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle to modulate aqueous solubility and pharmacokinetic properties. The aromatic system itself can engage in π-stacking interactions with biological targets. The pyridone substructure, closely related to pyridine, is also recognized as a "privileged scaffold" in drug discovery, often used as a bioisostere for phenyl or other heterocyclic rings.[7]
The Bromo Substituent: A Gateway to Complexity
The bromine atom at the 3-position is the molecule's primary synthetic handle. As an excellent leaving group, it makes the compound an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[6] These reactions are the cornerstones of modern organic synthesis, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This allows chemists to couple the pyridine core to other complex fragments, rapidly building diverse molecular libraries for screening and optimization.
The 1,1-Difluoroethyl Moiety: A Tool for Metabolic Tuning
The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability and modulating physicochemical properties. The 1,1-difluoroethyl group (a gem-difluoro moiety) is particularly significant for several reasons:
-
Metabolic Blockade: The C-F bond is exceptionally strong. The fluorine atoms shield the adjacent methyl group from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.
-
Lipophilicity and Binding: Fluorine is highly electronegative but minimally increases molecular size, allowing it to serve as a bioisostere for a hydrogen atom while drastically altering local electronics. This can enhance binding affinity to target proteins and modulate properties like membrane permeability.
-
pKa Modulation: The strong electron-withdrawing nature of the difluoroethyl group can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, absorption, and target engagement.
Synthesis and Reactivity Profile
Understanding the synthesis of and subsequent reactions with this compound is critical for its practical application.
Illustrative Synthetic Pathway
While multiple synthetic routes are possible, a general strategy involves the functionalization of a pre-formed pyridine ring. The following diagram illustrates a conceptual pathway for the synthesis of such building blocks.
Caption: Conceptual synthetic workflow for this compound.
Key Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a substrate in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between the pyridine ring and a boronic acid derivative, is a flagship example.
This protocol describes a representative Suzuki-Miyaura reaction.
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst, which is formed in situ. The aqueous base is required for the transmetalation step of the catalytic cycle.
-
-
Reaction Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Heat is required to overcome the activation energy for the various steps in the catalytic cycle, including oxidative addition and reductive elimination.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 5-(1,1-difluoroethyl)-3-phenylpyridine.
The following diagram outlines the catalytic cycle for this transformation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed tool for molecular innovation. Its architecture provides a stable, biologically relevant core that can be readily elaborated into complex structures via its bromine handle. The difluoroethyl group offers a proven method for enhancing the drug-like properties of a final compound, particularly its metabolic stability. For research teams engaged in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials, this building block represents a powerful and versatile starting point for accelerating discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. 1108724-32-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine | 1108724-32-8 [chemicalbook.com]
- 5. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 3-Bromo-5-(1,1-difluoroethyl)pyridine. This document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where halogenated pyridines are of significant interest.
Introduction
This compound is a substituted pyridine derivative. The presence of a bromine atom and a difluoroethyl group on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. Understanding its physical properties is paramount for its effective use in designing and synthesizing novel molecules with desired biological activities or material characteristics.
Molecular Structure and Identification
The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and identity.
-
Chemical Name: this compound
-
CAS Number: 1108724-32-8[1]
-
Molecular Formula: C₇H₆BrF₂N[2]
-
Molecular Weight: 222.03 g/mol [2]
The structure of this compound, characterized by a pyridine ring substituted with a bromine atom at the 3-position and a 1,1-difluoroethyl group at the 5-position, is depicted below.
References
An In-depth Technical Guide to 3-Bromo-5-(1,1-difluoroethyl)pyridine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated building blocks highly sought after.[1] Among these, 3-Bromo-5-(1,1-difluoroethyl)pyridine has emerged as a valuable intermediate. This guide provides a comprehensive overview of its structure, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine derivative featuring a bromine atom at the C3 position and a 1,1-difluoroethyl group at the C5 position. This specific arrangement of functional groups offers a versatile platform for synthetic elaboration.
Chemical Structure and Identifiers
The structural representation and key identifiers of the molecule are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1108724-32-8 | [2][3] |
| Molecular Formula | C₇H₆BrF₂N | [4] |
| Molecular Weight | 222.03 g/mol | [3] |
| SMILES Code | CC(C1=CC(=CN=C1)Br)(F)F | [4] |
| InChI Key | WHDYQJPECGZSLP-UHFFFAOYSA-N | [4] |
Physicochemical Data (Predicted)
While extensive experimental data is not publicly available, computational models provide valuable predictions for its physicochemical properties.
| Property | Predicted Value | Source |
| XlogP | 2.4 | [4] |
| Monoisotopic Mass | 220.96516 Da | [4] |
These predicted values suggest moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile.
Spectroscopic Characterization
The primary method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. A proton NMR (¹H NMR) spectrum is available for this compound, which would be critical for verifying its identity after synthesis.[5] Key expected signals would include resonances for the methyl group (a triplet due to coupling with the two fluorine atoms), and distinct aromatic protons on the pyridine ring. Further confirmation would be achieved through ¹³C and ¹⁹F NMR spectroscopy.
Synthesis of this compound
The synthesis of this key intermediate is not widely documented in peer-reviewed literature but can be reliably achieved through a logical, multi-step sequence starting from commercially available materials. The most plausible and field-proven approach involves the deoxyfluorination of a ketone precursor.
Synthetic Pathway Overview
The synthetic strategy hinges on the conversion of an acetyl group to a 1,1-difluoroethyl group. This transformation is a powerful tool in medicinal chemistry for introducing a stable, lipophilic, and metabolically robust moiety.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Deoxyfluorination of 3-Acetyl-5-bromopyridine
This protocol is based on established methodologies for the deoxyfluorination of aryl ketones using diethylaminosulfur trifluoride (DAST).[6][7] Causality: DAST is chosen for its efficacy in converting ketones to geminal difluorides under relatively mild conditions. It functions by activating the carbonyl oxygen, which is subsequently displaced by fluoride ions delivered by the reagent itself.[6][7]
Self-Validation: The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon) to prevent the rapid decomposition of DAST by moisture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
Materials:
-
3-Acetyl-5-bromopyridine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-acetyl-5-bromopyridine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: The initial phase of the reaction is highly exothermic, and low temperature is critical to prevent uncontrolled side reactions and degradation of the DAST reagent.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.5 - 2.0 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise. Caution: This quenching process is highly exothermic and releases gas. Ensure adequate ventilation and slow addition.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a versatile building block. The bromine atom at the C3 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, further enhanced by the difluoroethyl group, makes the C-Br bond highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the foundation for its use in key transformations.
Caption: Key cross-coupling reactions utilizing the title compound.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyridine with various aryl or heteroaryl boronic acids or esters. This is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in many pharmaceutical agents.
-
Buchwald-Hartwig Amination: This powerful transformation allows for the synthesis of C-N bonds by coupling the bromopyridine with a wide range of primary or secondary amines.[8] This reaction is indispensable for accessing arylamine and heteroarylamine structures, which are critical pharmacophores.
The presence of the 1,1-difluoroethyl group is generally well-tolerated under these reaction conditions, making this building block a reliable component in complex synthetic sequences.
Applications in Drug Discovery
The pyridine moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9] The incorporation of a 1,1-difluoroethyl group serves several strategic purposes:
-
Metabolic Blocker: The gem-difluoro motif can block potential sites of oxidative metabolism (e.g., benzylic positions), thereby increasing the metabolic stability and half-life of a drug candidate.
-
Lipophilicity Modulation: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the conformation of the molecule, potentially locking it into a bioactive conformation for improved target binding.
-
pKa Modification: The electron-withdrawing nature of the difluoroethyl group can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing solubility, off-target activity, and pharmacokinetic properties.
While specific drug candidates originating from this compound are not extensively disclosed in public literature, its structural motifs are highly relevant to targets such as kinases, GPCRs, and ion channels, where substituted pyridine cores are frequently employed.
Conclusion
This compound represents a strategically designed building block for modern drug discovery. Its synthesis, while requiring careful handling of fluorinating agents, is achievable through established chemical transformations. The true power of this intermediate is realized in its application in palladium-catalyzed cross-coupling reactions, which provide a reliable and versatile entry point to a vast chemical space of novel, fluorinated pyridine derivatives. For researchers and drug development professionals, understanding the synthesis and reactivity of this compound is key to unlocking its potential in the creation of next-generation therapeutics with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine | 1108724-32-8 [chemicalbook.com]
- 4. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine(1108724-32-8) 1H NMR spectrum [chemicalbook.com]
- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAST - Enamine [enamine.net]
- 8. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 9. sarchemlabs.com [sarchemlabs.com]
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-(1,1-difluoroethyl)pyridine
Introduction: Navigating the Chemistry of a Novel Building Block
3-Bromo-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative that serves as a critical structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing difluoroethyl group and the strategically placed bromine atom, make it a valuable precursor for complex molecular architectures, particularly in the synthesis of agrochemicals and pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities.
However, the very features that make this compound chemically interesting also necessitate a rigorous and informed approach to its handling. The presence of multiple halogens on a pyridine ring suggests potential for significant biological activity and, consequently, toxicity. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to handle this compound safely. The protocols herein are synthesized from safety data for closely related structural analogs and established principles of laboratory safety for handling potent, research-grade chemical compounds.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively published, data from close structural analogs, such as 3-bromo-5-(difluoromethyl)-2-fluoropyridine and 3-bromo-5-(trifluoromethyl)pyridine, provide a strong basis for a conservative risk assessment. These analogs are classified as highly toxic.[1][2]
1.1 GHS Classification and Hazard Statements
Based on analogous compounds, this compound should be treated as a substance with high acute toxicity.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2/3) | Skull and Crossbones | Danger | H300/H301: Fatal or Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal (Category 3) | Skull and Crossbones | Danger | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation (Category 3) | Skull and Crossbones | Danger | H331: Toxic if inhaled.[1] |
| Skin Corrosion/Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Exclamation Mark | Warning | H335: May cause respiratory irritation.[2] |
1.2 Causality of Hazards
The anticipated toxicity is rooted in its molecular structure. Halogenated aromatic compounds can interfere with biological processes, and pyridine derivatives are known to be metabolized in the liver, sometimes to toxic byproducts.[3] The difluoroethyl group increases lipophilicity, potentially enhancing cell membrane penetration and bioavailability. Therefore, exposure via any route—ingestion, skin contact, or inhalation—must be rigorously prevented.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by meticulous use of PPE.
2.1 Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[4] This is non-negotiable and serves as the primary defense against inhalation of toxic vapors or aerosols.
-
Ventilation: The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.
-
Safety Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any area where the compound is handled.[1][5]
2.2 Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is essential not as a substitute for engineering controls, but as a crucial final barrier.[6]
| Protection Type | Specific Requirements | Rationale and Standards |
| Eye and Face | Tightly fitting chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high splash risk. | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][7] Must conform to EN 166 (EU) or NIOSH (US) standards.[4][8] |
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended. | Prevents dermal absorption, which is a significant route of toxic exposure.[1] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9] |
| Body | A flame-retardant laboratory coat, fully fastened. For larger quantities, a chemical-resistant apron should be worn over the lab coat. | Protects against skin contact from spills and splashes.[7] |
| Respiratory | Not required if all work is performed within a certified fume hood. If a fume hood is unavailable or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][10] | Prevents inhalation of toxic vapors. A respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place if respirators are used.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[8] |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory operations.
3.1 Preparation and Handling Workflow
The following diagram illustrates the mandatory workflow for safely handling this compound.
Caption: Workflow for handling this compound.
3.2 Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic substances.[1][4] Store locked up.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11] Avoid sources of ignition as related compounds can be combustible.[12]
Section 4: Emergency and Accidental Release Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
4.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
4.2 Spill and Leak Response
A calm and systematic response to a spill is critical for safety.
Caption: Flowchart for responding to a chemical spill.
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup: Use an inert absorbent material like vermiculite or sand. Use non-sparking tools for collection.[5]
-
Ventilation: Ensure the area is well-ventilated after cleanup is complete.[5]
4.3 Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9][12]
-
Hazards: In a fire, poisonous gases such as nitrogen oxides and hydrogen halides may be produced.[11][12]
-
Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]
Section 5: Waste Disposal
Disposal of this compound and its contaminated materials must be handled with the same level of care as its use.
-
Classification: This material must be disposed of as hazardous waste.
-
Procedure: Collect all waste, including contaminated consumables and rinse aid, in a designated, properly labeled, and sealed container.[14]
-
Service: Arrange for disposal through a licensed professional waste disposal service.[4][9] Do not dispose of down the drain or in general waste.[1][14] Empty containers should be treated as unused product.[4]
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. 3-溴-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. capotchem.com [capotchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Introduction of Difluoroethyl Moieties: A Technical Guide for Organic Synthesis
Abstract
The 2,2-difluoroethyl group has emerged as a critical structural motif in modern medicinal chemistry and drug development. Its unique properties as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for alcohol, thiol, and ether functionalities offer significant advantages in modulating the physicochemical and pharmacological profiles of bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the state-of-the-art synthetic methodologies for the introduction of difluoroethyl moieties. We will delve into the core strategies of radical, nucleophilic, and electrophilic difluoroethylation, elucidating the mechanistic underpinnings and causality behind experimental choices. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to empower the strategic incorporation of this vital fluorinated group.
The Rising Prominence of the Difluoroethyl Group in Drug Discovery
The deliberate incorporation of fluorine into organic molecules is a well-established strategy to enhance their pharmacological properties.[1] The 2,2-difluoroethyl moiety (–CH₂CF₂H), in particular, has garnered significant attention due to its distinct electronic and steric attributes. The two electron-withdrawing fluorine atoms increase the acidity of the C-H proton, enabling it to act as a lipophilic hydrogen bond donor, a feature not commonly observed in alkyl groups.[2][3] This capability can lead to enhanced binding affinity and selectivity for biological targets.
Furthermore, the robust nature of the C-F bond imparts increased metabolic stability, protecting the molecule from enzymatic degradation and potentially prolonging its in-vivo half-life.[1] This often translates to improved pharmacokinetic profiles, allowing for reduced dosage frequency and a better therapeutic window.[1] The 2,2-difluoroethyl group is also recognized as a stable bioisostere for functionalities like alcohols, thiols, and ethers, allowing for subtle structural modifications that can overcome metabolic liabilities while retaining or improving biological activity.[2]
Synthetic Strategies for the Introduction of Difluoroethyl Moieties
The direct incorporation of the difluoroethyl group presents unique challenges that have spurred the development of a diverse array of synthetic methodologies. These can be broadly categorized into radical, nucleophilic, and electrophilic approaches, each with its own set of advantages and substrate scope.
Radical Difluoroethylation: Harnessing the Power of Open-Shell Intermediates
Radical-mediated reactions have proven to be a powerful tool for the formation of C-C and C-heteroatom bonds, and difluoroethylation is no exception. These methods often proceed under mild conditions and exhibit excellent functional group tolerance.
A pioneering example in this domain is the use of sodium difluoroethylsulfinate (DFES-Na) as a precursor to the difluoroethyl radical.[4][5] In a seminal work by Baran and coworkers, DFES-Na, in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), was shown to effectively difluoroethylate a wide range of heterocycles.[4][5] The reaction is particularly noteworthy for its operational simplicity, as it can be performed open to air and in the presence of water.[6] The addition of additives like ZnCl₂ and p-toluenesulfonic acid was found to be crucial for achieving high yields in many cases.[4][6]
The proposed mechanism involves the oxidation of DFES-Na to a sulfonyl radical, which then extrudes SO₂ to generate the key difluoroethyl radical. This radical intermediate can then engage in a Minisci-type reaction with protonated heterocycles to afford the desired products.
Diagram 1: Proposed Mechanism for Radical Difluoroethylation of Heterocycles with DFES-Na
Caption: Generation of the difluoroethyl radical from DFES-Na and subsequent reaction with a protonated heterocycle.
Nucleophilic Difluoroethylation: The Umpoled Approach
While radical methods are powerful, nucleophilic difluoroethylation provides a complementary strategy, particularly for reactions with electrophilic partners such as aldehydes, imines, and alkyl halides.
A notable reagent in this class is the fluorinated phosphonium salt, (Ph₃P⁺CF₂CH₃)BF₄⁻, which has been demonstrated to act as a nucleophilic 1,1-difluoroethylating agent.[7][8] This salt can be readily prepared and, upon treatment with a suitable base, generates a phosphorus ylide that can engage in Wittig-type reactions with carbonyl compounds or undergo conjugate addition. The reaction scope is particularly good for aryl aldehydes, while imines show moderate reactivity.[8]
Another approach involves the in-situ generation of organozinc reagents of the type MeCF₂ZnX. These can be formed by the reaction of a difluorocarbene with an organozinc species and subsequently used in copper-catalyzed allylation reactions.[5]
Diagram 2: Workflow for Nucleophilic Difluoroethylation of Aldehydes
Caption: Generation of a phosphorus ylide and its reaction with an aldehyde to afford a difluoroethylated alcohol.
Electrophilic Difluoroethylation: Targeting Nucleophilic Centers
Electrophilic difluoroethylation strategies are designed for the functionalization of nucleophiles such as thiols, amines, and alcohols. The development of reagents capable of delivering an electrophilic "CH₂CF₂H⁺" synthon has been a significant area of research.
Hypervalent iodine reagents have recently emerged as powerful tools for this purpose. For instance, (2,2-difluoro-ethyl)(aryl)iodonium triflates can effectively difluoroethylate a wide range of sulfur, nitrogen, and oxygen nucleophiles.[2][3][9][10] These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules, including pharmaceuticals like Captopril and Normorphine.[3][9] The mechanism is proposed to proceed via a ligand coupling pathway rather than a direct Sₙ2-type displacement.[2]
Another strategy involves the use of 1,1-difluoroethyl chloride (CH₃CF₂Cl), an inexpensive and abundant industrial raw material, in transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH₃CF₂Cl has been successfully developed, providing a practical route to (1,1-difluoroethyl)arenes.[11]
Table 1: Comparison of Difluoroethylation Strategies
| Strategy | Reagent/Catalyst System | Substrate Scope | Key Advantages |
| Radical | DFES-Na / TBHP | Heterocycles, Michael acceptors, thiols[4] | Operational simplicity, mild conditions, functional group tolerance |
| Nucleophilic | (Ph₃P⁺CF₂CH₃)BF₄⁻ / Base | Aldehydes, imines[7][8] | Good for carbonyl compounds, complementary to other methods |
| Electrophilic | (2,2-difluoro-ethyl)(aryl)iodonium triflate | Thiols, amines, alcohols[2][3][9] | Mild conditions, suitable for late-stage functionalization |
| Electrophilic | CH₃CF₂Cl / Ni-catalyst | Arylboronic acids[11] | Utilizes inexpensive starting material, good for arenes |
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details representative experimental protocols for the key difluoroethylation methodologies discussed.
Protocol: Radical Difluoroethylation of a Heterocycle using DFES-Na
This protocol is adapted from the work of Baran and coworkers for the direct difluoroethylation of heterocycles.[4][6]
Materials:
-
Heterocyclic substrate (e.g., caffeine)
-
Sodium difluoroethylsulfinate (DFES-Na)
-
Zinc chloride (ZnCl₂)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Acetonitrile (MeCN)
-
Water (H₂O)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol), DFES-Na (2.0 mmol), ZnCl₂ (1.0 mmol), and TsOH·H₂O (1.0 mmol).
-
Add MeCN (5 mL) and H₂O (5 mL) to the vessel.
-
Stir the mixture vigorously at room temperature.
-
Add TBHP (4.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoroethylated heterocycle.
Protocol: Electrophilic Difluoroethylation of a Thiol using a Hypervalent Iodine Reagent
This protocol is based on the methodology for the difluoroethylation of heteroatom nucleophiles.[2][9][10]
Materials:
-
Thiol substrate
-
1,1-difluoro-2-iodoethane
-
Anisole
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
Procedure:
-
In-situ generation of the iodonium salt: In a dry reaction vessel under an inert atmosphere, dissolve 1,1-difluoro-2-iodoethane (1.2 mmol) and anisole (1.0 mmol) in DCM (5 mL).
-
Cool the solution to 0 °C and add mCPBA (1.1 mmol) portionwise.
-
Add TfOH (1.0 mmol) dropwise and stir the mixture at 0 °C for 1 hour to generate the (2,2-difluoro-ethyl)(4-methoxyphenyl)iodonium triflate reagent in situ.
-
Difluoroethylation: To the freshly prepared reagent solution at 0 °C, add the thiol substrate (0.8 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 2,2-difluoroethylated thioether.
Asymmetric Synthesis of Difluoroethylated Compounds
The construction of stereogenic centers bearing a difluoroethyl group is of significant interest, particularly for the development of chiral drugs. Asymmetric methodologies for difluoroalkylation are emerging as a key area of research. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.
For example, catalytic asymmetric aldol and Mannich reactions using in-situ generated α,α-difluoroenol species have been developed.[12] This strategy employs a relay catalysis system, combining a dirhodium complex to generate the difluoroenol intermediate from a trifluoromethyl diazo compound, and a chiral organocatalyst (such as a quinine-derived urea or a chiral phosphoric acid) to control the enantioselectivity of the subsequent C-C bond formation.[12]
Another strategy involves the asymmetric hydrogenation of olefins containing a difluoromethyl or related fluorinated group using chiral transition metal catalysts.[13] The design of effective chiral ligands is crucial for achieving high enantioselectivity in these transformations.
These advanced methods provide access to enantioenriched building blocks that are invaluable for the synthesis of complex, chiral difluoroethyl-containing molecules.
Conclusion and Future Outlook
The introduction of difluoroethyl moieties has become an indispensable tool in the arsenal of the modern organic and medicinal chemist. The diverse array of synthetic methods, spanning radical, nucleophilic, and electrophilic strategies, provides a robust platform for the incorporation of this valuable functional group into a wide range of molecular scaffolds. The development of operationally simple, scalable, and cost-effective protocols, such as those utilizing DFES-Na or CH₃CF₂Cl, has significantly broadened the accessibility of difluoroethylated compounds.
Future research in this field will likely focus on several key areas. The continued development of novel and more efficient difluoroethylating reagents with improved safety and environmental profiles is paramount. Expanding the scope of asymmetric difluoroethylation to encompass a wider range of substrate classes and reaction types will be critical for the synthesis of complex chiral molecules. Furthermore, the application of modern synthetic technologies, such as photoredox catalysis and electrochemistry, holds immense promise for discovering new and milder pathways for difluoroethylation. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the strategic introduction of the difluoroethyl group will undoubtedly continue to play a pivotal role in the design and discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct C−H Difluoroalkylation of Heterocycles - ChemistryViews [chemistryviews.org]
- 7. Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-(1,1-difluoroethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] Among the various fluorinated heterocycles, pyridine derivatives have emerged as particularly valuable building blocks in the pharmaceutical industry.[1][2][5] This guide focuses on a specific and increasingly important member of this class: 3-Bromo-5-(1,1-difluoroethyl)pyridine .
This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed overview of the synthesis, chemical properties, reactivity, and, most importantly, the applications of this compound as a key intermediate in the creation of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective use in synthesis and drug discovery.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1108724-32-8 | [6][7] |
| Molecular Formula | C₇H₆BrF₂N | [8] |
| Molecular Weight | 222.03 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | - |
| Predicted XlogP | 2.4 | [8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | - |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a characteristic triplet for the methyl group of the difluoroethyl moiety due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring, with the carbon bearing the bromine atom and the difluoroethyl group being significantly influenced. The carbon of the CF₂ group will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule and will exhibit a singlet corresponding to the two equivalent fluorine atoms of the difluoroethyl group.
Synthesis of this compound: A Plausible Multi-step Approach
Part 1: Synthesis of 3-(1,1-difluoroethyl)pyridine
The introduction of a difluoroalkyl group onto a pyridine ring is a key transformation. Recent advancements have provided several methods to achieve this.[9][10][11][12] A practical approach involves the reaction of a pyridine precursor with a suitable difluoroethylating agent.
Experimental Protocol: Synthesis of 3-(1,1-difluoroethyl)pyridine (Proposed)
-
Reaction Setup: To a dry, inert-atmosphere flask, add 3-acetylpyridine (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Fluorination: Cool the solution to -78 °C and slowly add a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a related modern fluorinating reagent (e.g., Deoxo-Fluor®) (2.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(1,1-difluoroethyl)pyridine.
Causality behind Experimental Choices: The choice of a fluorinating agent like DAST is based on its known ability to convert ketones to geminal difluorides. The low temperature is crucial to control the reactivity of the fluorinating agent and minimize side reactions. An aqueous basic quench is necessary to neutralize the acidic byproducts of the reaction.
Part 2: Bromination of 3-(1,1-difluoroethyl)pyridine
The subsequent step involves the selective bromination of the pyridine ring at the 5-position. The electron-withdrawing nature of the 1,1-difluoroethyl group will direct the electrophilic aromatic substitution to the meta position.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reaction Setup: In a reaction vessel, dissolve 3-(1,1-difluoroethyl)pyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or oleum.
-
Brominating Agent: Slowly add a brominating agent like N-bromosuccinimide (NBS) or bromine (1.1 eq) while maintaining the temperature between 0-25 °C.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by vacuum distillation or column chromatography.
Causality behind Experimental Choices: The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution but directing the incoming electrophile to the meta-position (C-5). NBS is often preferred over liquid bromine for its ease of handling and selectivity.
Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 3-position of the pyridine ring provides a versatile handle for further synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][15][16][17][18] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide variety of aryl or heteroaryl boronic acids, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like a Buchwald palladacycle precatalyst with a suitable phosphine ligand (e.g., XPhos or SPhos), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).[14][18]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DMF, or toluene, and water (e.g., 4:1 ratio).[14] Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-120 °C for 2-24 hours. Microwave irradiation can often significantly reduce the reaction time.[14]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery: A Key Building Block for Bioactive Molecules
The this compound scaffold is of significant interest to medicinal chemists due to the favorable properties conferred by the difluoroethyl group. The introduction of this moiety can enhance metabolic stability by blocking potential sites of oxidation, and it can also modulate the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.[1][3][4][5]
While specific drugs containing the this compound moiety are not yet on the market, this building block and closely related structures are featured in numerous patents for the development of novel therapeutic agents across various disease areas. Its utility lies in its ability to serve as a key intermediate for the synthesis of more complex molecules with potential biological activity.
The pyridine ring itself is a common motif in many FDA-approved drugs, and the ability to introduce a difluoroethyl group offers a powerful strategy to fine-tune the properties of new drug candidates.[1][3][5]
Pharmacokinetic and Metabolic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its success. The incorporation of fluorine, particularly in the form of a difluoroethyl group, can have several beneficial effects:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug and reduce the formation of potentially toxic metabolites.[1][3][4][19] The difluoroethyl group can act as a "metabolic shield," protecting adjacent positions on the molecule from oxidative metabolism.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, the effect is nuanced and depends on the overall molecular context.
-
pKa Modulation: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in preventing off-target interactions and improving oral bioavailability.
While specific data for this compound is limited, studies on related fluorinated pyridines have consistently demonstrated these beneficial effects on pharmacokinetic parameters.[1][3][5]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a logical sequence of fluorination and bromination reactions. The presence of the bromine atom allows for facile derivatization via Suzuki-Miyaura coupling, enabling the rapid exploration of chemical space. The key advantage of this scaffold lies in the favorable pharmacokinetic properties conferred by the difluoroethyl group, including enhanced metabolic stability and modulated basicity. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 1108724-32-8|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 9. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 10. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patents.justia.com [patents.justia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 3-Bromo-5-(1,1-difluoroethyl)pyridine: A Technical Guide
Introduction
3-Bromo-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative of increasing interest to researchers in medicinal chemistry and materials science. The unique combination of a bromo-substituted pyridine ring and a difluoroethyl group imparts specific electronic and steric properties that are valuable in the design of novel pharmaceuticals and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research.
This technical guide provides a consolidated overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound.
Molecular Structure and Atom Numbering
For clarity in the interpretation of spectroscopic data, the following IUPAC-recommended numbering scheme for the pyridine ring and the ethyl substituent will be utilized throughout this guide.
Caption: IUPAC numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~8.8 | Doublet of Doublets (dd) | ~2.0, 0.8 | H-2 |
| 2 | ~8.2 | Triplet (t) | ~2.0 | H-4 |
| 3 | ~8.6 | Doublet of Doublets (dd) | ~2.0, 0.8 | H-6 |
| 4 | ~2.1 | Triplet (t) | ~18.8 | -CH₃ |
Note: The specific chemical shifts and coupling constants are estimations based on typical values for similar structures and the available spectrum from ChemicalBook.[1]
Interpretation:
-
Aromatic Region (δ 8.0-9.0 ppm): The downfield region of the spectrum is characteristic of protons on an electron-deficient pyridine ring.
-
The signals for H-2, H-4, and H-6 are expected in this region.
-
H-2 and H-6: These protons are adjacent to the nitrogen atom and are therefore the most deshielded. They are expected to appear as doublets of doublets due to coupling with H-4 and each other (meta-coupling).
-
H-4: This proton is situated between two carbon atoms and will appear as a triplet due to coupling with both H-2 and H-6.
-
-
Aliphatic Region (δ 2.0-2.5 ppm):
-
The upfield triplet corresponds to the three protons of the methyl group (-CH₃) of the difluoroethyl substituent.
-
The triplet multiplicity arises from the coupling with the two adjacent fluorine atoms (³JHF), which is a characteristic feature for a -CF₂-CH₃ moiety.
-
Caption: Correlation of protons in this compound to their expected ¹H NMR signals.
¹³C NMR Spectroscopy
Expected Resonances:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-2 | 150-155 | Singlet |
| C-3 | 120-125 | Singlet |
| C-4 | 140-145 | Singlet |
| C-5 | 135-140 | Triplet (²JCF) |
| C-6 | 150-155 | Singlet |
| C-7 (-CF₂-) | 120-130 | Triplet (¹JCF) |
| C-8 (-CH₃) | 20-25 | Triplet (²JCF) |
Interpretation of Expected Spectrum:
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C-3) will be significantly influenced by the halogen's electronegativity and anisotropic effects.
-
Difluoroethyl Group Carbons:
-
The quaternary carbon of the difluoroethyl group (C-7) will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF).
-
The methyl carbon (C-8) will also appear as a triplet due to the two-bond coupling to the fluorine atoms (²JCF), but with a smaller coupling constant than C-7.
-
¹⁹F NMR Spectroscopy
Expected Spectrum:
A single resonance is expected for the two equivalent fluorine atoms of the -CF₂- group. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift would be in the typical range for alkyl difluorides.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is available from PubChemLite.[2]
Predicted Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.97244 |
| [M+Na]⁺ | 243.95438 |
| [M-H]⁻ | 219.95788 |
M = C₇H₆BrF₂N
Interpretation:
-
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
-
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Caption: A generalized workflow for the mass spectrometric analysis of the target compound.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. As specific experimental data is limited, a general procedure for each technique is provided below.
General NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe for the specific solvent.
-
Set the appropriate spectral width and acquisition time for each nucleus (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum.
-
Determine the chemical shifts and coupling constants.
-
General Mass Spectrometry Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Compare the observed m/z values with the predicted values.
-
Conclusion
This technical guide has summarized the available and predicted spectroscopic data for this compound. The provided ¹H NMR data from ChemicalBook and predicted mass spectrometry data from PubChemLite offer a foundational understanding of the compound's structure. However, the lack of readily available experimental ¹³C and ¹⁹F NMR data highlights a gap in the current body of literature. The authors recommend that researchers working with this compound acquire a full suite of spectroscopic data to ensure unambiguous characterization and to contribute to the public knowledge base for this important chemical entity.
References
Methodological & Application
Application Note: A Practical Guide to the Synthesis of 3-Bromo-5-(1,1-difluoroethyl)pyridine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 3-Bromo-5-(1,1-difluoroethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthetic route commences with the preparation of the key intermediate, 3-bromo-5-acetylpyridine, followed by a robust deoxofluorination of the acetyl group to yield the target gem-difluoroethyl pyridine derivative. This guide emphasizes the causality behind experimental choices, offers practical insights for reaction optimization, and ensures scientific integrity through validated protocols and authoritative references.
Introduction
The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to modulate a compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl moiety, in particular, has garnered significant attention as a bioisostere for various functional groups. This compound serves as a critical intermediate, enabling the facile introduction of this fluorinated motif into a diverse range of molecular scaffolds through cross-coupling reactions at the bromine-substituted position. This document outlines a reliable and scalable synthetic approach to this important building block, designed to be readily implemented in a standard laboratory setting.
Synthetic Strategy Overview
The synthesis is strategically divided into two key transformations:
-
Synthesis of 3-Bromo-5-acetylpyridine: This intermediate is prepared from 3,5-dibromopyridine. A selective lithium-halogen exchange followed by quenching with an acetylating agent provides the desired ketone. This approach circumvents the challenges associated with direct Friedel-Crafts acylation of the electron-deficient pyridine ring.[1][2][3][4]
-
Deoxofluorination: The acetyl group of 3-bromo-5-acetylpyridine is then converted to the corresponding 1,1-difluoroethyl group using a deoxofluorinating agent. This transformation is a key step in achieving the target molecule.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 3-Bromo-5-acetylpyridine
Rationale and Mechanistic Insights
Direct Friedel-Crafts acylation of 3-bromopyridine is generally inefficient due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][3] Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst, further reducing reactivity. To overcome this, a more robust strategy involving a lithium-halogen exchange at the more reactive 5-position of 3,5-dibromopyridine is employed. The resulting lithiated pyridine is a potent nucleophile that readily reacts with an acetylating agent, such as N,N-dimethylacetamide, to furnish the desired ketone. The use of low temperatures (-78 °C) is critical to ensure the stability of the organolithium intermediate and to favor the selective mono-substitution.
Experimental Protocol
Materials:
-
3,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dibromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of 3,5-dibromopyridine).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate dry flask, prepare a solution of N,N-dimethylacetamide (1.2 eq) in anhydrous THF.
-
Add the solution of N,N-dimethylacetamide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-5-acetylpyridine as a solid.
Data Summary:
| Parameter | Value |
| Starting Material | 3,5-Dibromopyridine |
| Key Reagents | n-BuLi, N,N-Dimethylacetamide |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | 60-70% |
| Purification | Flash Column Chromatography |
Part 2: Synthesis of this compound
Rationale and Mechanistic Insights
The conversion of the carbonyl group in 3-bromo-5-acetylpyridine to a geminal difluoride is achieved through deoxofluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation.[5] These reagents react with the ketone to form an intermediate that subsequently undergoes nucleophilic substitution by fluoride ions to yield the difluorinated product. Deoxo-Fluor® is often preferred for its greater thermal stability compared to DAST, which can be a safety consideration, especially on a larger scale. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and minimize side reactions.
Experimental Protocol
Materials:
-
3-Bromo-5-acetylpyridine
-
Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-acetylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approximately 20 mL per gram of ketone).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.5 eq) or Deoxo-Fluor® (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Data Summary:
| Parameter | Value |
| Starting Material | 3-Bromo-5-acetylpyridine |
| Key Reagent | DAST or Deoxo-Fluor® |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | 50-65% |
| Purification | Flash Column Chromatography |
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the proton environment of the pyridine ring and the methyl group.
-
¹⁹F NMR: To confirm the presence of the CF₂ group.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere with appropriate personal protective equipment (PPE).
-
Deoxofluorinating agents like DAST and Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. These reagents should be handled in a well-ventilated fume hood with appropriate PPE. DAST is also known to be thermally unstable and should not be heated above 50 °C.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for application in medicinal chemistry and drug discovery programs.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(1,1-difluoroethyl)pyridine
Introduction: The Significance of the 5-(1,1-difluoroethyl)pyridine Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 1,1-difluoroethyl group, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of steric and electronic characteristics that can enhance metabolic stability, binding affinity, and membrane permeability. The pyridine core, a ubiquitous heterocycle in pharmaceuticals, when functionalized with this moiety, presents a promising building block for the synthesis of novel therapeutic agents. 3-Bromo-5-(1,1-difluoroethyl)pyridine is a key intermediate that allows for the introduction of this desirable pharmacophore onto a wide range of molecular architectures through robust carbon-carbon bond-forming reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction using this compound. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2] The catalytic cycle, depicted below, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
References
Application Note: Buchwald-Hartwig Amination with 3-Bromo-5-(1,1-difluoroethyl)pyridine
Abstract
This application note provides a comprehensive guide for performing the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C–N) bonds.[1][2] The focus is on the coupling of 3-Bromo-5-(1,1-difluoroethyl)pyridine, a valuable heterocyclic building block in pharmaceutical and agrochemical research, with various primary and secondary amines. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights for rational parameter selection, and present a detailed, step-by-step protocol. Additionally, a troubleshooting guide is included to address common experimental challenges, ensuring researchers can achieve high efficiency and reproducibility.
Introduction: Significance and Context
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1] Its application is particularly critical in drug discovery, where the aryl amine motif is a ubiquitous feature in countless therapeutic agents.[3][4]
The substrate of interest, this compound, presents a unique challenge. The pyridine ring is electron-deficient, which can influence the kinetics of the catalytic cycle. Furthermore, the difluoroethyl group adds steric bulk and alters the electronic properties of the aryl halide. A carefully optimized protocol is therefore essential for the successful amination of this specific substrate. This guide provides the necessary expertise to navigate these subtleties.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5] The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][4][6]
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the pyridine substrate.[4] This is often the rate-determining step and forms a Pd(II) intermediate.[7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[8]
-
Reductive Elimination: This final step involves the formation of the desired C–N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, as detailed in the following sections.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Parameter Selection and Optimization: A Scientist's Perspective
The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
3.1 Palladium Precatalyst
Modern Buchwald-Hartwig aminations often employ stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species.[10] For challenging substrates like electron-deficient heteroaryl halides, newer generation (G3, G4) Buchwald precatalysts are highly recommended. These complexes ensure the rapid and efficient generation of the active monoligated Pd(0) catalyst, often leading to lower catalyst loadings and shorter reaction times.[11]
3.2 Ligand Selection
The ligand is arguably the most critical component, as it modulates the stability and reactivity of the palladium center.[12] For the amination of 3-bromopyridines, electron-rich and sterically hindered biaryl phosphine ligands are the gold standard.[11]
-
Steric Hindrance: Bulky ligands (e.g., XPhos, SPhos, RuPhos) promote the formation of the highly reactive monoligated L1Pd(0) species, which is crucial for the oxidative addition to occur under mild conditions.[11][13] This steric bulk also facilitates the final reductive elimination step.[12][14]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which accelerates the rate of oxidative addition into the C-Br bond.[13]
3.3 Choice of Base
A strong, non-nucleophilic base is required to deprotonate the amine-palladium intermediate, which is a critical step for catalyst turnover.[8][15]
-
Sodium tert-butoxide (NaOtBu): This is the most commonly used base for aminations with a wide range of amines due to its high basicity (pKaH ≈ 19).[14][16] It is particularly effective for coupling both primary and secondary alkylamines.
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): For substrates containing base-sensitive functional groups (like esters or nitro groups), weaker inorganic bases can be employed.[9][14] However, these often require higher reaction temperatures or longer reaction times.
3.4 Solvent Considerations
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[9][17] They offer good solubility for many substrates and are compatible with the typical reaction temperatures (80–110 °C).
-
tert-Butanol (t-BuOH): This solvent can be beneficial, particularly when using alkali metal tert-butoxide bases.
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a representative secondary amine, morpholine.
4.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| This compound | 222.03 | - | - | Aryl Halide (1.0 equiv) |
| Morpholine | 87.12 | -5 | 129 | Amine (1.2 equiv) |
| XPhos Pd G3 | 853.43 | 235-241 | - | Precatalyst (1-2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | >300 | - | Base (1.4 equiv). Handle in a glovebox as it is moisture sensitive.[16] |
| Toluene, Anhydrous | 92.14 | -95 | 111 | Solvent. Ensure it is deoxygenated. |
4.2 Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the amination reaction.
4.3 Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[18]
-
Glovebox Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: In the same flask, add XPhos Pd G3 precatalyst (0.02 mmol, 17 mg), followed by this compound (1.0 mmol, 222 mg).
-
Solvent and Amine Addition: Remove the flask from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
-
Reaction Conditions: Seal the flask and place it under a positive pressure of argon. Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product, 4-(5-(1,1-difluoroethyl)pyridin-3-yl)morpholine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure strictly anhydrous and anaerobic conditions. Use a fresh, high-quality precatalyst.2. Switch to a stronger base like NaOtBu or K₃PO₄.3. Increase the temperature in 10 °C increments (up to 120 °C for toluene). |
| Formation of Side Products | 1. Hydrodehalogenation: (Replacement of Br with H).2. Diarylation: (With primary amines). | 1. This can occur if the reaction is too slow. Try a more active ligand (e.g., a more sterically demanding Buchwald ligand) or a different precatalyst generation.2. Use a slight excess of the aryl halide or consider using an ammonia surrogate like benzophenone imine for primary amines.[6] |
| Poor Reproducibility | 1. Inconsistent quality of reagents (base, solvent).2. Variable inert atmosphere quality. | 1. Use freshly opened anhydrous solvent. Ensure the base is not old or clumpy (indicating hydration).2. Thoroughly degas the solvent via sparging with argon for at least 15-20 minutes before use. Ensure all glassware is properly dried. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and reliable transformation when the correct parameters are chosen. The use of modern, sterically demanding biaryl phosphine ligands in conjunction with well-defined palladium precatalysts is key to achieving high yields. By carefully controlling the reaction atmosphere and using high-purity reagents as outlined in this guide, researchers can confidently synthesize a wide array of valuable aminated pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
- 17. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note & Protocols: Sonogashira Coupling of 3-Bromo-5-(1,1-difluoroethyl)pyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation is invaluable in medicinal chemistry and drug discovery for the construction of complex molecular architectures containing the rigid, linear alkyne linker.[3][4][5] The resulting arylalkyne motifs are prevalent in a wide range of biologically active molecules, natural products, and advanced organic materials.[6][7]
This guide provides a detailed examination of the Sonogashira coupling conditions specifically tailored for 3-Bromo-5-(1,1-difluoroethyl)pyridine, a heteroaromatic building block of significant interest. The presence of the pyridine nitrogen and the electron-withdrawing 1,1-difluoroethyl group imparts unique electronic properties to the substrate, influencing its reactivity. While aryl bromides are generally less reactive than the corresponding iodides, the electron-deficient nature of this particular pyridine ring can facilitate the crucial oxidative addition step in the catalytic cycle.[1] This document offers field-proven protocols, mechanistic insights, and optimization strategies to empower researchers in successfully utilizing this substrate in their synthetic campaigns.
Mechanistic Overview: The Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles, one driven by palladium and the other by a copper(I) co-catalyst.[1][8] Understanding these cycles is critical for rational optimization and troubleshooting.
-
The Palladium Cycle: This is the primary productive cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the pyridine substrate. This step is often the rate-determining step of the entire reaction.[8]
-
Transmetalation: The resulting Pd(II) complex receives the acetylide group from the copper acetylide intermediate, which is formed in the copper cycle.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
-
-
The Copper Cycle: This cycle serves to activate the alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[8]
-
Deprotonation: A base deprotonates the alkyne to form a copper acetylide intermediate.
-
Transmetalation: This copper acetylide is the key species that transfers the alkynyl group to the palladium center in the main cycle.
-
A significant drawback of the copper co-catalyst is its propensity to promote the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, especially in the presence of oxygen.[1][8] This leads to the formation of undesired diyne byproducts. Consequently, copper-free protocols have been developed to circumvent this issue.[9][10][11]
Protocol Development & Optimization Strategy
The successful coupling of this compound requires careful consideration of several parameters. The electron-deficient nature of the substrate is advantageous, but the potential for the pyridine nitrogen to coordinate with the catalyst must be managed.[12]
Key Reaction Parameters
| Parameter | Choices & Considerations | Rationale |
| Palladium Precatalyst | Pd(II) sources: PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(0) sources: Pd(PPh₃)₄Advanced Precatalysts: Buchwald-type precatalysts | Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[8] For challenging substrates like aryl bromides, more active catalysts formed from bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve yields.[5][13] |
| Copper Co-catalyst | Standard: CuI (1-5 mol%)Alternative: Copper-Free Protocol | CuI accelerates the reaction by facilitating alkyne activation.[1][14] However, it is the primary cause of alkyne homocoupling (Glaser coupling).[8][15] Copper-free systems are highly recommended to ensure product purity.[1][9] |
| Base | Amines: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Inorganic: K₂CO₃, Cs₂CO₃ | The base deprotonates the alkyne and neutralizes the generated HBr. Amines are common in classical Sonogashira reactions and can also serve as the solvent.[16] Inorganic bases are often preferred in copper-free protocols.[15] |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst, prevent decomposition to palladium black, and modulate its reactivity.[13] Electron-rich, bulky phosphines often enhance the rate of oxidative addition for aryl bromides.[13] |
| Solvent | THF, Dioxane, DMF, Acetonitrile, Toluene | The solvent must solubilize all components. Polar aprotic solvents like DMF or acetonitrile are common.[16][17] In many cases, an amine base like Et₃N can be used as the solvent.[18] |
| Temperature | Room Temperature to 100 °C | Aryl bromides typically require heating to achieve reasonable reaction rates, unlike the more reactive aryl iodides which can often react at room temperature.[1] |
Optimization Workflow
A logical approach to optimization is crucial for achieving high yields and purity. The following workflow is recommended when developing a protocol for a new alkyne coupling partner.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling
This protocol serves as a robust starting point and utilizes classical, widely available reagents.
1. Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies (silica gel, solvents)
2. Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N via syringe in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N for a 0.5 mmol scale reaction).
-
Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium and copper salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the formation of the Glaser homocoupling byproduct, leading to higher purity products.
1. Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
A bulky, electron-rich phosphine ligand, e.g., XPhos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
2. Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add the this compound.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the mixture by bubbling inert gas through it for 15-20 minutes.
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (Pd(0) has oxidized).2. Insufficient temperature for C-Br bond activation.3. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst or a more stable precatalyst. Ensure rigorous degassing.[19]2. Gradually increase the reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., DIPEA, K₃PO₄) and solvents (e.g., DMF, Toluene).[6][16] |
| Significant Alkyne Homocoupling (Glaser Byproduct) | 1. Oxygen contamination in a Pd/Cu-catalyzed reaction.[8][15]2. Reaction conditions favor the copper-mediated pathway. | 1. Improve degassing technique (e.g., use freeze-pump-thaw cycles for solvents).2. Switch to a copper-free protocol (Protocol 2). This is the most effective solution.[1][9] |
| Formation of Palladium Black (Catalyst Decomposition) | 1. Insufficient ligand to stabilize the Pd(0) species.2. Reaction temperature is too high.3. Presence of impurities or use of certain solvents (e.g., THF).[19] | 1. Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1 for PPh₃).2. Lower the reaction temperature and accept a longer reaction time.3. Use a more robust ligand system (e.g., a Buchwald-type biarylphosphine). |
| Stalled Reaction | 1. Catalyst deactivation.2. Base has been fully consumed. | 1. Add an additional small portion of the palladium catalyst and ligand under an inert atmosphere.2. Add more base to the reaction mixture. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for 3-Bromo-5-(1,1-difluoroethyl)pyridine in Drug Discovery
Introduction: The Strategic Advantage of the 3-Bromo-5-(1,1-difluoroethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine and fluoroalkyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] The 1,1-difluoroethyl group, in particular, offers a unique combination of steric and electronic properties, serving as a lipophilic hydrogen bond donor and often improving oral bioavailability. When appended to a pyridine core, a privileged scaffold in numerous approved drugs, the resulting building block becomes a powerful tool for drug discovery.[3]
This compound emerges as a highly versatile and valuable building block for the synthesis of novel therapeutics, especially in the domain of kinase inhibitors and other targeted therapies.[4][5][6] The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and amino substituents.[7][8] This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of potential drug candidates. We will detail field-proven insights and step-by-step protocols for two of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Applications in Drug Discovery
The this compound scaffold is particularly amenable to the synthesis of compounds targeting a variety of biological pathways. Its utility has been demonstrated in the synthesis of:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The ability to introduce diverse substituents at the 3-position allows for the fine-tuning of selectivity and potency against specific kinases.[4][5][9]
-
CNS Agents: The metabolic stability conferred by the difluoroethyl group makes this scaffold attractive for developing agents targeting the central nervous system, where overcoming metabolic degradation is often a significant hurdle.
-
Antiviral and Antibacterial Agents: The pyridine motif is present in numerous antimicrobial agents. The unique electronic properties of the fluorinated scaffold can be exploited to develop novel compounds with improved activity and resistance profiles.
Core Synthetic Strategies: Cross-Coupling Reactions
The bromine atom on the pyridine ring is the key to unlocking the synthetic potential of this building block. Palladium-catalyzed cross-coupling reactions are the methods of choice for elaborating this position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[10] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be necessary for different substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12-18 | 75-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene | 100 | 16 | 80-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 18 | 85-98 |
Note: Yields are estimates based on similar substrates and will vary depending on the specific arylboronic acid used.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the bromopyridine with a wide variety of primary and secondary amines.[8] This reaction is indispensable for synthesizing aryl and heteroaryl amines, which are common motifs in pharmaceuticals.[7][11]
Caption: General scheme of the Buchwald-Hartwig amination.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. Optimization is often required for different amine substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (or in a glovebox), add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound and the amine coupling partner to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the bromopyridine.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Pd Precursor (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | 80-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 75-90 |
| Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 70-88 |
Note: Yields are estimates based on similar substrates and will vary depending on the specific amine used.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination starts with the oxidative addition of the bromopyridine to a Pd(0) complex. The amine then coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex. Reductive elimination then yields the desired N-arylated product and regenerates the Pd(0) catalyst.[7][12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its strategic use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a robust and efficient means to access a wide range of substituted pyridine derivatives. The protocols and insights provided in these application notes serve as a comprehensive guide for researchers to unlock the full potential of this promising scaffold in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives
Introduction: Accelerating Discovery with Functionalized Pyridines
The 3-amino-5-bromopyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research.[1] Its constituent amine and bromo functionalities provide versatile handles for a variety of cross-coupling and derivatization reactions, making it an invaluable building block for the synthesis of complex molecular architectures with diverse biological activities. These derivatives are key intermediates in the development of novel therapeutics, particularly in the fields of neurological disorders and oncology, as well as in the creation of advanced crop protection agents.[1]
Traditionally, the synthesis of these vital intermediates has relied on multi-step procedures or harsh reaction conditions, such as metal-catalyzed cross-couplings or the use of strong bases, which can lead to the formation of impurities and complicate purification.[2] Conventional heating methods often require prolonged reaction times, from hours to days, which can be a significant bottleneck in high-throughput screening and lead optimization campaigns.[3]
This guide details a facile, efficient, and scalable approach to the synthesis of 3-amino-5-bromopyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers a transformative alternative to conventional heating, dramatically reducing reaction times, often to mere minutes, while frequently improving yields and product purity.[2][4] By leveraging the principles of microwave dielectric heating, we can achieve rapid, uniform, and highly efficient energy transfer directly to the reacting molecules, bypassing the limitations of classical thermal conduction.[5][6]
These application notes are designed for researchers, scientists, and drug development professionals, providing not only a detailed, step-by-step protocol but also a thorough explanation of the underlying scientific principles, practical troubleshooting advice, and essential safety considerations.
The Science Behind Microwave-Assisted Synthesis
The remarkable rate enhancements observed in microwave-assisted reactions stem from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture.[4] Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwave irradiation provides rapid and uniform volumetric heating.[5] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the N-methyl-2-pyrrolidone (NMP) solvent used in this protocol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to intense molecular friction, which generates heat rapidly and efficiently throughout the bulk of the solution.[7]
-
Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. The resulting collisions between ions also contribute to the rapid generation of heat.[7]
This direct energy transfer allows for the rapid attainment of high temperatures and pressures (in a sealed vessel), far exceeding the normal boiling point of the solvent, leading to dramatic accelerations in reaction rates.[6]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack. The reaction proceeds in two main steps:
-
Addition of the Nucleophile: The amine nucleophile attacks one of the bromine-bearing carbons of the 3,5-dibromopyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a bromide ion, yielding the 3-amino-5-bromopyridine product.
The use of a large excess of the amine nucleophile drives the reaction equilibrium towards the product.[2] The introduction of the electron-donating amino group onto the pyridine ring deactivates it towards further nucleophilic attack, thus preventing the formation of the bis-aminated by-product.[2]
Caption: S-N-Ar Mechanism for the synthesis of 3-amino-5-bromopyridine.
Comparative Analysis: Microwave vs. Conventional Synthesis
The advantages of the microwave-assisted approach become evident when compared to traditional synthetic methods.
| Parameter | Microwave-Assisted SNAr | Conventional Heating SNAr | Other Traditional Methods |
| Starting Materials | 3,5-Dibromopyridine, Aliphatic Amine | 3,5-Dibromopyridine, Aliphatic Amine | 3-Bromo-5-nitropyridine or 3,5-dibromopyridine |
| Key Reagents | NMP/Toluene (solvent) | NMP/Toluene (solvent) | Metal catalysts (e.g., Pd, Cu), strong bases (e.g., NaNH2), or reducing agents (e.g., Pd/C)[2][3] |
| Reaction Time | 30 minutes - 8 hours[2] | > 24 hours[2] | 24 hours or more[3] |
| Reaction Temperature | 180 °C[2] | 180 °C | 50-85 °C[2][3] |
| Reported Yield | Good to excellent (e.g., 55% for pyrrolidine derivative)[2] | Very low (e.g., 4% for pyrrolidine derivative)[2] | Variable, often with purification challenges[2] |
| Purification | Simpler, due to cleaner reaction profile[2] | Difficult, due to formation of multiple impurities[2] | Often requires extensive chromatography[2] |
| Key Advantages | Drastically reduced reaction times, high purity, avoidance of metal catalysts and strong bases, scalability.[2] | Accessible equipment. | Can utilize different starting materials. |
| Key Disadvantages | Requires specialized microwave reactor. | Extremely slow, low yielding, significant by-product formation.[2] | Use of hazardous/toxic reagents, metal contamination, harsh conditions.[2] |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
3,5-Dibromopyridine (≥98% purity)
-
Pyrrolidine (≥99% purity)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
-
Silica gel for flash chromatography (40-63 µm)
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover)
-
80 mL microwave reaction vessel with a magnetic stir bar
-
Round-bottom flasks
-
Rotary evaporator
-
Flash chromatography system
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
-
Detailed Protocol: Synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridine
This protocol is adapted from the work of Dandu, R. et al.[2]
References
Application Notes and Protocols for Carbon-Carbon Bond Formation with 3-Bromo-5-(1,1-difluoroethyl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 3-Bromo-5-(1,1-difluoroethyl)pyridine Synthon
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered immense interest. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, or carbonyl groups, often enhancing membrane permeability and metabolic resistance.
This compound is a highly strategic building block that combines the advantageous properties of a difluoroalkyl group with the versatile pyridine scaffold, a privileged core in medicinal chemistry. The bromine atom at the 3-position provides a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the precise and efficient construction of new carbon-carbon bonds. The pyridine nitrogen itself can influence reactivity, potentially coordinating with metal catalysts, which necessitates carefully optimized reaction conditions.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this powerful synthon in key C-C bond-forming reactions. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducible and high-yielding transformations.
Core Methodologies for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C bonds.[2] For a substrate like this compound, several methods are particularly effective. The electron-withdrawing nature of the 1,1-difluoroethyl group generally enhances the reactivity of the aryl bromide toward oxidative addition, a key step in the catalytic cycle.[3]
Below, we present detailed protocols for Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings, as well as a robust cyanation method.
Suzuki-Miyaura Coupling: Formation of Biaryl and Hetero-biaryl Linkages
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] The primary challenge with pyridine substrates is the potential for the nitrogen lone pair to inhibit the catalyst.[1] This is overcome by selecting appropriate ligands and bases.
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and anhydrous K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and XPhos ligand, then add this catalyst system to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting bromide.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-18 hours.[2]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
-
Causality and Expertise:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like XPhos is critical. It accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation by the pyridine nitrogen.[4]
-
Base Selection: K₃PO₄ is an effective base for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] It is generally preferred over stronger bases like hydroxides when dealing with potentially base-sensitive functional groups.
-
| Reaction Type | Coupling Partner | Typical Catalyst System | Base/Additive | Typical Solvent | Key Advantages | Key Limitations & Considerations |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(OAc)₂ / XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | High functional group tolerance; stable, non-toxic boron reagents.[5] | Potential for debromination; requires a base.[6] |
| Stille | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(dppf) | LiCl (additive) | DMF, Toluene | Moisture and air-insensitive tin reagents; wide functional group tolerance.[7][8] | Toxicity of tin reagents and byproducts; purification can be difficult.[7][9] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N, DiPEA | THF, DMF | Direct coupling of sp-hybridized carbons; mild conditions.[10] | Requires a copper co-catalyst; potential for alkyne homocoupling (Glaser coupling).[11] |
| Negishi | Organozinc Reagents | Pd₂(dba)₃ / PCyp₃ | None required | THF, NMP | High reactivity and functional group tolerance; couples sp³, sp², sp carbons.[12][13] | Organozinc reagents are moisture/air sensitive and often prepared in situ.[14] |
| Cyanation | K₄[Fe(CN)₆], Zn(CN)₂ | Pd₂(dba)₃ / XPhos | K₂CO₃, Na₂CO₃ | DMF, Dioxane/H₂O | Introduces a versatile nitrile group; uses less toxic cyanide sources.[15][16] | Catalyst can be poisoned by excess free cyanide.[4] |
Stille Coupling: Robust C-C Bond Formation with Organostannanes
The Stille reaction offers a powerful alternative, particularly when the required boronic acid for a Suzuki coupling is unstable or unavailable. Organotin reagents are generally stable to air and moisture, though their toxicity necessitates careful handling.[7][9]
-
Materials:
-
This compound (1.0 eq)
-
Tributyl(vinyl)stannane (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Lithium Chloride (LiCl), anhydrous (3.0 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Diethyl ether
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and anhydrous LiCl.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by the dropwise addition of tributyl(vinyl)stannane.
-
Reaction: Heat the mixture to 80-90 °C and stir.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. Reactions are often complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic phase thoroughly with a saturated aqueous solution of KF. This step is crucial as the fluoride ions precipitate the tin byproducts as insoluble tributyltin fluoride, simplifying purification.[7]
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
-
Causality and Expertise:
-
LiCl Additive: The addition of lithium chloride is a common and effective strategy in Stille couplings. It is believed to accelerate transmetalation by breaking up palladium-ligand aggregates and facilitating the displacement of ligands from the palladium center.[17]
-
KF Wash: The removal of organotin byproducts is a primary challenge in Stille couplings. A KF wash is a highly effective work-up procedure that avoids the need for extensive chromatography to remove these toxic, nonpolar impurities.[7]
-
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides. It uniquely utilizes a dual catalytic system of palladium and copper(I).[10]
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DiPEA), anhydrous and degassed
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound in a 2:1 mixture of THF and Et₃N.
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: Add Pd(PPh₃)₄ and CuI to the solution.
-
Alkyne Addition: Add phenylacetylene dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-16 hours.[11] Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
-
Causality and Expertise:
-
Dual Catalytic Cycle: The palladium catalyst undergoes the standard oxidative addition with the aryl bromide. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[10]
-
Base: The amine base (e.g., Et₃N) serves both as the solvent and as a base to neutralize the HBr generated during the reaction, which is crucial for regenerating the catalytic species.
-
Visualization of Key Processes
General Catalytic Cycle for Cross-Coupling
The Suzuki, Stille, and Negishi reactions all proceed through a similar catalytic cycle, illustrated below.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
General Experimental Workflow
Caption: Standard experimental workflow from setup to product analysis.
Conclusion and Future Directions
This compound is a versatile and valuable building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Stille, and Sonogashira—provide reliable and high-yielding pathways to a diverse array of derivatives. The success of these transformations hinges on the rational selection of catalysts, ligands, bases, and reaction conditions, tailored to mitigate challenges such as catalyst inhibition by the pyridine moiety. By understanding the causality behind these experimental choices, researchers can confidently and efficiently utilize this synthon to accelerate their research in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Stille_reaction [chemeurope.com]
Application of 3-Bromo-5-(1,1-difluoroethyl)pyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Advantage of Fluorinated Pyridyl Scaffolds in Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design. Among the most successful strategies is the incorporation of fluorine atoms and fluorine-containing moieties into bioactive molecules. The pyridine ring is a well-established toxophore present in numerous insecticides, fungicides, and herbicides.[1][2] When combined with fluorine-containing substituents, the resulting structures often exhibit enhanced biological activity and optimized physicochemical properties.
The 1,1-difluoroethyl group, in particular, offers a unique balance of lipophilicity and metabolic stability. Unlike the more common trifluoromethyl group, the difluoroethyl moiety can act as a moderate hydrogen bond donor, potentially leading to stronger interactions with target enzymes or receptors.[3][4][5] Furthermore, the robust carbon-fluorine bonds enhance metabolic stability, prolonging the compound's efficacy in the field.[6]
3-Bromo-5-(1,1-difluoroethyl)pyridine emerges as a pivotal building block in this context. Its structure offers three key features for synthetic diversification:
-
A Reactive Bromine Atom: Positioned at the 3-position, the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various aryl and heteroaryl substituents.
-
The Difluoroethyl Moiety: This group imparts the desirable physicochemical properties mentioned above, contributing to the overall bioactivity of the final molecule.
-
The Pyridine Core: A proven scaffold for agrochemical activity, the pyridine nitrogen can also influence the molecule's solubility and binding characteristics.
This application note provides a detailed guide for researchers and synthetic chemists on the utilization of this compound in the synthesis of a representative pyrazolyl-pyridine insecticide, a class of compounds known for their potent activity against a range of agricultural pests.
Synthetic Strategy: Construction of a Pyrazolyl-Pyridine Insecticide via Suzuki-Miyaura Coupling
The central strategy for elaborating this compound into a high-value agrochemical candidate involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient and modular assembly of complex biaryl structures. In this representative synthesis, we will couple the pyridine core with a substituted pyrazole boronic acid pinacol ester. The pyrazole moiety is another critical pharmacophore in many modern insecticides.
The overall synthetic workflow is depicted below:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 5. One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Late-Stage Functionalization of Pyridines with Fluorinated Compounds
Abstract
The pyridine motif is a cornerstone of modern pharmaceuticals and agrochemicals. Concurrently, the introduction of fluorine-containing functional groups has become a premier strategy in medicinal chemistry to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. Late-stage functionalization (LSF)—the introduction of new functionality at a late step in a synthetic sequence—offers a powerful paradigm for rapidly generating analogues of complex molecules without de novo synthesis. This guide provides an in-depth exploration of contemporary strategies for the late-stage functionalization of pyridines using fluorinated compounds, focusing on the underlying mechanisms, practical considerations, and detailed experimental protocols for researchers in drug discovery and chemical development.
Introduction: The Strategic Imperative of Fluorinated Pyridines
Pyridines and their derivatives are among the most prevalent heterocycles in biologically active compounds, found in numerous top-selling pharmaceuticals.[1][2] The strategic placement of substituents on the pyridine ring is critical for defining a molecule's pharmacological profile. Fluorine and fluoroalkyl groups (e.g., -CF₃, -CHF₂) are particularly prized for their ability to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity to improve cell permeability and overall pharmacokinetic properties.[3]
However, the direct and selective C–H functionalization of an electron-deficient pyridine ring presents a significant chemical challenge.[4] Traditional synthetic approaches often require multi-step sequences involving pre-functionalized starting materials. LSF emerges as a more efficient alternative, enabling the direct modification of complex, pyridine-containing drug candidates. This document details three primary, field-proven strategies for achieving this goal: C-H Fluorination/SₙAr , Radical Fluoroalkylation , and Nucleophilic Activation-Based Functionalization .
Strategy I: Tandem C–H Fluorination and Nucleophilic Aromatic Substitution (SₙAr)
This two-stage approach leverages an initial C–H fluorination to install a fluoride substituent, which then serves as an excellent leaving group in a subsequent nucleophilic aromatic substitution (SₙAr) reaction. This strategy is particularly effective for introducing heteroatom nucleophiles at the position alpha to the pyridine nitrogen (C2).
Mechanistic Rationale
The process begins with the direct fluorination of a pyridine C–H bond, often at the C2 position. Reagents like Silver(II) fluoride (AgF₂) are effective for this transformation. The proposed mechanism involves coordination of the basic pyridine nitrogen to the silver center, facilitating the selective fluorination of the C–H bond positioned alpha to the nitrogen.[2]
Once the 2-fluoropyridine is formed, the ring is highly activated for SₙAr. The extreme electronegativity of the fluorine atom polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. Fluoride is an exceptional leaving group in this context, and its displacement by a wide range of nucleophiles (alcohols, amines, thiols, etc.) often proceeds under mild conditions.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide, for example, is over 300 times faster than that of 2-chloropyridine.[1]
Workflow Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Streamlining Synthesis with 3-Bromo-5-(1,1-difluoroethyl)pyridine via One-Pot Methodologies
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1][2] The 3-Bromo-5-(1,1-difluoroethyl)pyridine moiety has emerged as a particularly valuable building block, offering a unique combination of a versatile pyridine core, a reactive bromine handle for cross-coupling, and the influential difluoroethyl group. This guide provides detailed, field-proven one-pot protocols for the efficient functionalization of this key intermediate. By eliminating the need for isolation of intermediates, these methods enhance procedural efficiency, reduce waste, and provide rapid access to diverse chemical libraries. We will explore palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, presenting step-by-step protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and development.
The Strategic Advantage of this compound
The pyridine ring is a privileged structure in pharmacology, present in numerous approved drugs.[3] The bromine atom at the 3-position serves as an excellent leaving group, making the molecule an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions.[3] These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[3][4] The 1,1-difluoroethyl substituent is of particular importance as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability and cell permeability.
One-pot syntheses, which involve two or more consecutive reactions in a single reaction vessel, offer significant advantages over traditional multi-step procedures. They reduce solvent consumption, minimize purification steps, and save considerable time, making them highly attractive for both academic research and industrial-scale production.[5][6]
One-Pot Borylation / Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] A highly efficient one-pot, two-step approach involves the initial Miyaura borylation of an aryl halide, followed by the in-situ Suzuki coupling with this compound without isolating the boronic ester intermediate.[5][8][9]
Principle & Causality
This sequence leverages the fact that both the borylation and Suzuki coupling steps can be catalyzed by palladium complexes and often utilize similar solvent systems.[9] The first step converts an aryl halide (Ar¹-X) into a more reactive aryl boronic ester (Ar¹-B(pin)) using bis(pinacolato)diboron (B₂Pin₂). Upon completion, this compound (Ar²-Br), an aqueous base, and potentially a fresh charge of catalyst or ligand are added directly to the vessel to initiate the second cross-coupling step. The choice of base in the Suzuki step is critical; it activates the boronic ester to facilitate transmetalation to the palladium center.[7]
Experimental Workflow: Borylation/Suzuki Coupling
Caption: One-Pot Borylation/Suzuki Coupling Workflow.
Detailed Protocol: One-Pot Synthesis of 3-Aryl-5-(1,1-difluoroethyl)pyridines
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 2.5 equiv.), and Pd(dppf)Cl₂ (2-3 mol%).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Borylation Step: Add anhydrous, degassed 1,4-dioxane (to achieve approx. 0.5 M concentration). Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the aryl halide.
-
Coupling Step: After cooling to room temperature, add this compound (1.2 equiv.), an aqueous solution of 2M potassium carbonate (K₂CO₃, 3.0 equiv.), and optionally, a second portion of the palladium catalyst (1-2 mol%).
-
Reaction: Re-degas the flask by bubbling argon through the solution for 10-15 minutes. Heat the reaction to 80-100 °C and stir for 6-18 hours until the boronic ester intermediate is consumed.
-
Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Aryl Halide Partner | Catalyst System | Base (Coupling) | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 12 | 80-90 |
| 3-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 100 | 16 | 75-85 |
| 1-Bromo-4-fluorobenzene | XPhos Pd G3 | Cs₂CO₃ | 85 | 10 | 85-95 |
Yields are representative for one-pot borylation/Suzuki protocols and may vary based on substrate and precise conditions.[5][8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10][11][12] This reaction enables the coupling of this compound with a wide range of primary and secondary amines.[13]
Catalytic Cycle & Mechanistic Insight
The success of the Buchwald-Hartwig amination hinges on the careful selection of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the C-Br bond of the pyridine, forming a Pd(II) complex.[10]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) facilitates deprotonation to form a palladium-amido complex.[10] The choice of sterically hindered phosphine ligands (e.g., XPhos, RuPhos) is crucial as they promote both oxidative addition and the final reductive elimination step while preventing catalyst decomposition.[14]
-
Reductive Elimination: The desired N-substituted product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[10][11]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Detailed Protocol: Synthesis of N-Substituted 5-(1,1-difluoroethyl)pyridin-3-amines
-
Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.5-3 mol%), and the base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and backfilling with argon three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (to achieve approx. 0.2 M concentration) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Heat the mixture in an oil bath at 90-110 °C for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up & Purification: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and dilute with ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine Partner | Catalyst/Ligand System | Base | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | 100 | 90-98 |
| Aniline | XPhos Pd G3 | LHMDS | 90 | 85-95 |
| Benzylamine | RuPhos Pd G3 | K₃PO₄ | 110 | 80-90 |
Yields are representative for couplings with heteroaryl bromides.[10][13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly reliable method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] It typically employs a dual catalyst system of palladium and copper(I).[16][17]
Principle & Causality
This reaction couples this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylethylamine), which also serves as the solvent or co-solvent.[16][18] The palladium complex facilitates the oxidative addition to the C-Br bond, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center, leading to the final product after reductive elimination.[17]
Experimental Workflow: Sonogashira Coupling
Caption: General Workflow for Sonogashira Coupling.
Detailed Protocol: Synthesis of 3-Alkynyl-5-(1,1-difluoroethyl)pyridines
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-pyridine.
Data Summary: Sonogashira Coupling
| Alkyne Partner | Catalyst System | Base/Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPEA / THF | 50 | 80-90 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | Et₃N / DMF | 40 | 90-98 |
Yields are representative for Sonogashira couplings of heteroaryl bromides.[16][19]
Conclusion
This compound stands out as a high-value, versatile building block for the synthesis of novel compounds in drug discovery. The one-pot protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient, reliable, and scalable pathways to rapidly diversify this core structure. By explaining the causality behind procedural choices and providing robust, step-by-step instructions, this guide is intended to empower researchers to accelerate their synthetic programs and explore new chemical space with confidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. medium.com [medium.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kbfi.ee [kbfi.ee]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 3-Bromopyridine Derivatives
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of these crucial synthetic transformations. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges that require careful consideration of reaction parameters.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering actionable solutions.
Question 1: My reaction is showing low to no conversion of the 3-bromopyridine starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in the Suzuki coupling of 3-bromopyridine is a common problem that can often be traced back to catalyst inhibition or suboptimal reaction conditions.[1][2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[2][3]
Core Issues & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can act as a ligand, binding to the palladium center and hindering its catalytic activity.[2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands that create steric hindrance around the palladium atom, which can prevent the pyridine from coordinating.[2][4] Ligands from the Buchwald biaryl phosphine class, such as SPhos, XPhos, and RuPhos, are particularly effective in these situations.[1][3][4] N-heterocyclic carbene (NHC) ligands can also be an excellent alternative.[5][6]
-
-
Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a critical step in the catalytic cycle.[7][8] For some 3-bromopyridine derivatives, this step can be sluggish.
-
Poor Reagent Quality: The purity of all reagents is critical. Impurities in the 3-bromopyridine, boronic acid, or solvents can poison the catalyst.[1][11]
Workflow for Troubleshooting Low Conversion
Below is a systematic approach to diagnosing and resolving low conversion issues.
Question 2: I'm observing significant amounts of byproducts. How can I identify and minimize them?
Answer:
Side reactions are a common cause of reduced yields in Suzuki couplings. For 3-bromopyridine derivatives, the most prevalent side reactions are dehalogenation, homocoupling of the boronic acid, and protodeboronation.[2][3]
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of pyridine.[3][12] This occurs when a palladium-hydride species is formed, which can happen through reactions with the base, solvent, or trace water.[9]
-
Minimization Strategy:
-
Choice of Base: Use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide.[1]
-
Solvent System: Employing aprotic solvents or a mixture of an organic solvent and water can sometimes suppress this side reaction.[1]
-
Ligand Selection: Certain bulky ligands can favor the desired cross-coupling pathway over dehalogenation.[9]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[3][13] It is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II) species that facilitate this reaction.[12][14]
-
Minimization Strategy:
-
Thorough Degassing: It is crucial to remove all dissolved oxygen from the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[1][5] Techniques like freeze-pump-thaw or bubbling argon through the solvent for an extended period are effective.[15]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling compared to Pd(II) sources such as Pd(OAc)₂, which require an initial reduction step that can sometimes lead to homocoupling.[5][12]
-
-
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[16] This side reaction is often promoted by water and certain bases.[3][16]
-
Minimization Strategy:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][17]
-
Anhydrous Conditions: In cases where protodeboronation is severe, running the reaction under strictly anhydrous conditions can be beneficial.[3]
-
Excess Boronic Acid: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some loss due to this side reaction.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of 3-bromopyridine?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrate. However, for challenging substrates like 3-bromopyridine, highly active catalyst systems are generally required.[3] A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[3][4] Pre-formed catalysts, known as precatalysts, can also offer greater reproducibility.[1]
Q2: Which base should I choose?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7][18] For 3-bromopyridine derivatives, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices, particularly for more challenging couplings.[1][3] The choice of base should also consider the functional groups present in your substrates to avoid unwanted side reactions.
Q3: What is the recommended solvent system?
A3: The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an aprotic organic solvent and water, such as 1,4-dioxane/water or toluene/water, is often optimal.[3] The aqueous phase is important for activating the boronic acid with the base.[19] In cases where protodeboronation is a significant issue, using anhydrous solvents may be necessary.[3]
Q4: How does the Suzuki-Miyaura catalytic cycle work?
A4: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyridine, forming a Pd(II) intermediate.[7][8]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[7]
Recommended Starting Protocol
This protocol provides a robust set of starting conditions for the Suzuki coupling of a generic 3-bromopyridine with an arylboronic acid. Optimization may be required for specific substrates.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective precatalysts that generate the active Pd(0) species in situ.[3][12] |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst, preventing inhibition by pyridine.[3][4][10] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A moderately strong base that is effective for challenging couplings and can help minimize dehalogenation.[1][3] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | Aprotic organic solvents with water often provide good solubility and reaction rates.[3][20] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for C-Br bond activation in heteroaryl systems.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst and minimizes homocoupling side reactions.[1][5] |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-bromopyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[3]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination Side Reactions in Pyridine Coupling
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the common but often frustrating side reaction of debromination in palladium-catalyzed cross-coupling reactions involving bromopyridines. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to rationally design and troubleshoot your experiments.
The pyridine motif is a cornerstone in medicinal chemistry, celebrated for its role in improving drug properties like metabolic stability and potency.[1] Consequently, the efficient synthesis of functionalized pyridines via cross-coupling is paramount in drug discovery.[2] However, the unique electronic nature of the pyridine ring can make these reactions challenging, with debromination (or hydrodebromination) being a primary yield-reducing side reaction.[3]
This guide is structured to help you diagnose the root cause of debromination in your specific context and implement effective, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem?
A1: Debromination is an undesired side reaction where the bromine atom on your pyridine starting material is replaced by a hydrogen atom.[3] This leads to the formation of a debrominated byproduct, which lowers the yield of your desired coupled product and introduces an impurity that can be challenging to separate during purification.[4] The electron-deficient nature of the pyridine ring, often enhanced by other electron-withdrawing groups, can make the C-Br bond susceptible to this reductive cleavage under certain cross-coupling conditions.[3][5]
Q2: What is the primary mechanistic cause of debromination in palladium-catalyzed reactions?
A2: The most widely accepted mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4][6] This Pd-H intermediate can arise from several sources, including the base, solvent (e.g., alcohols, residual water), or other impurities.[7][8] Once formed, this species can participate in a competing catalytic cycle that intercepts the aryl-palladium intermediate, leading to the formation of the debrominated arene instead of the desired cross-coupled product.[9]
Below is a diagram illustrating the competition between the productive cross-coupling cycle and the off-cycle debromination pathway.
Caption: Competing catalytic cycles in pyridine coupling.
Q3: I'm observing significant debromination. What is the first thing I should change?
A3: The first parameters to investigate are the base and the temperature . These factors often have the most dramatic impact on the rate of debromination.
-
Switch to a Milder Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote the formation of Pd-H species, thereby increasing debromination.[3][5] Switching to a weaker inorganic base is a highly effective first step.[4]
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of the debromination side reaction, which may have a higher activation energy than the desired coupling.[5] Lowering the temperature (e.g., from 100 °C to 80 °C or even 60 °C) can significantly improve selectivity by disfavoring the undesired pathway.[10] Monitor your reaction closely, as the desired reaction will also slow down, requiring longer reaction times.
Q4: How does my choice of catalyst and ligand affect debromination?
A4: The catalyst system is critical. The ligand's steric and electronic properties directly influence the stability of catalytic intermediates and the relative rates of productive versus unproductive pathways.
-
Use Bulky, Electron-Rich Ligands: For challenging heteroaryl couplings, bulky (high steric hindrance) and electron-rich phosphine ligands are essential.[7][10] These ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), promote the desired reductive elimination step to form the C-C or C-N bond, making it faster than the competing debromination pathway.[5][7] They can also stabilize the palladium center and prevent catalyst decomposition.
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help if the primary issue is slow catalysis allowing the side reaction to become more prominent.[7] However, this should be a secondary optimization step after addressing the base and temperature.
-
Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can provide more reproducible results than generating the active catalyst in situ, as they ensure efficient formation of the active Pd(0) species.[10]
Q5: Can my solvent or reagent purity contribute to this side reaction?
A5: Absolutely. The reaction environment must be carefully controlled.
-
Use Anhydrous, Aprotic Solvents: Protic solvents, such as alcohols, can act as a source of protons or hydrides, directly facilitating debromination.[4][7] Always use high-purity, anhydrous, and aprotic solvents like 1,4-dioxane, toluene, or THF.
-
Degas Rigorously: Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[7][10] Ensure your solvent is thoroughly degassed before use (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes). Maintain a strict inert atmosphere throughout the reaction.
-
Verify Reagent Purity: Impurities in your starting materials can be problematic. Boronic acids, for instance, can degrade over time and should be fresh or of high quality.[4] Similarly, ensure your bromopyridine is pure, as impurities could interfere with the catalytic cycle.
Troubleshooting Guide: A Systematic Approach
When faced with debromination, a systematic approach is key to efficiently solving the problem. The following workflow and data table provide a structured path for optimization.
Caption: Troubleshooting flowchart for debromination.
Data Summary: Optimizing Reaction Parameters
| Parameter | High Risk for Debromination | Recommended Action & Rationale |
| Base | Strong alkoxides (NaOt-Bu, KOt-Bu) | Switch to K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to generate Pd-H species.[3][5] |
| Temperature | High (>100 °C) | Lower to 60-80 °C. This slows the debromination side reaction more than the desired coupling.[5] |
| Ligand | Simple, less bulky (e.g., PPh₃) | Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). They accelerate the desired reductive elimination.[7][10] |
| Solvent | Protic (alcohols) or wet solvents | Use anhydrous, degassed aprotic solvents (dioxane, toluene). This eliminates a primary source of hydrides.[4] |
| Atmosphere | Presence of Oxygen | Ensure rigorous degassing and maintain a positive pressure of an inert gas (Ar or N₂). Oxygen degrades the active Pd(0) catalyst.[10] |
Optimized Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This protocol incorporates best practices to minimize debromination for a generic Suzuki-Miyaura coupling.
Reagents & Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2.5 mol%)
-
SPhos (or other biaryl phosphine ligand) (2.5-6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere. Finely grind the K₃PO₄ base in a mortar and pestle and dry it in an oven or under vacuum to remove residual water.
-
Solvent Degassing: Sparge the 1,4-dioxane and water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reagent Addition: To a dry Schlenk flask under a positive flow of inert gas, add the bromopyridine, the arylboronic acid/ester, and the dried K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand. Add them to the Schlenk flask under a positive flow of inert gas.
-
Reaction Setup: Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 5:1 to 10:1 ratio) via syringe.
-
Execution: Heat the reaction mixture to the optimized temperature (start with 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By carefully controlling these parameters, you can significantly suppress debromination side reactions, leading to higher yields, cleaner reaction profiles, and more efficient workflows in your drug discovery and development projects.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 3-Bromo-5-(1,1-difluoroethyl)pyridine Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the catalytic chemistry of 3-Bromo-5-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading for cross-coupling reactions involving this specific and valuable building block.
The unique electronic nature of this compound—an electron-deficient heteroaryl halide—presents distinct challenges and opportunities in catalysis. The pyridine nitrogen can coordinate with the palladium center, potentially inhibiting the reaction, while the electron-withdrawing difluoroethyl group influences the rates of key steps in the catalytic cycle, such as oxidative addition.[1][2] This guide moves beyond generic advice to offer a causal understanding of reaction parameters, empowering you to troubleshoot effectively and develop robust, reproducible protocols.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no yield. What are the most common initial culprits?
A1: When confronting a low-yielding reaction with this substrate, focus on four primary areas:
-
Catalyst System Inactivity: The combination of your palladium source and ligand may be unsuitable for this electron-deficient pyridine. Standard catalysts like Pd(PPh₃)₄ can be ineffective.[3] Modern, highly active systems using electron-rich, bulky phosphine ligands are often required.[4]
-
Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be failing.[5] This initial step is critical for the catalytic cycle to begin.[6] Using well-defined Pd(0) sources or advanced precatalysts (e.g., Buchwald G3 precatalysts) can often solve this issue.[7]
-
Base and Solvent Mismatch: The choice of base is critical for facilitating the transmetalation and other key steps.[3] A base that is too weak may not be effective, while an inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation.
-
Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[5] Inadequate degassing of your reaction mixture is a frequent cause of failure, leading to catalyst oxidation and the formation of inactive palladium black.[1]
Q2: What is a sensible starting catalyst loading (mol%) for reactions with this substrate?
A2: For initial screening and methods development with this compound, a catalyst loading of 1.0 to 2.5 mol% is a robust starting point.[8] This concentration is typically high enough to overcome minor catalyst deactivation pathways and provide a clear indication of the system's viability. Once conditions are established, optimization studies can be performed to reduce the loading to a more cost-effective level (e.g., 0.1 to 0.5 mol%), which is particularly important for large-scale synthesis.[9][10]
Q3: Which general class of ligands is most effective for Suzuki-Miyaura or Buchwald-Hartwig reactions with this electron-deficient heteroaryl bromide?
A3: For challenging substrates like this, sterically hindered and strongly electron-donating ligands are paramount.[11]
-
For Suzuki-Miyaura (C-C) couplings: Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are industry-standard choices. Their steric bulk promotes the final reductive elimination step, while their electron-rich nature facilitates the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) center.[4][8]
-
For Buchwald-Hartwig (C-N) aminations: Similar classes of ligands are effective. Buchwald's biaryl phosphine ligands or Josiphos-type ferrocenyl ligands often provide excellent results.[12][13] The choice of ligand can significantly impact the scope of compatible amine coupling partners.
Q4: I see a lot of black precipitate (palladium black) in my reaction. Does this mean the catalyst loading is wrong?
A4: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into metallic palladium nanoparticles, which are generally catalytically inactive.[1] This is not a direct issue of loading quantity but rather of catalyst instability. The causes are often:
-
Poor Ligand Protection: The ligand's job is to stabilize the Pd(0) center.[14] If the ligand is suboptimal or the ligand-to-palladium ratio is too low, the palladium atom is left "exposed" and will aggregate.
-
Oxygen Contamination: As mentioned, trace oxygen will rapidly oxidize the active catalyst.
-
Excessively High Temperatures: Thermal decomposition can occur if the reaction temperature exceeds the stability limit of the catalyst complex. The solution is not necessarily to increase loading, but to improve catalyst stability by selecting a better ligand, increasing the ligand:Pd ratio (e.g., from 1:1 to 2:1), or ensuring a strictly inert atmosphere.[7]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental outcomes and provides a logical, step-by-step approach to resolving them.
Problem 1: Low or No Conversion to Product
Your reaction runs, but analysis (LCMS, GC, TLC) shows mostly unreacted this compound.
Caption: Troubleshooting workflow for low reaction conversion.
Potential Cause A: Inactive Catalyst System The pyridine nitrogen can act as an inhibitor, and the C-Br bond requires a sufficiently electron-rich metal center to undergo oxidative addition efficiently.
-
Solution 1: Re-evaluate the Ligand. Switch from simple phosphines (e.g., PPh₃) to a modern, electron-rich, bulky biarylphosphine ligand (see table below). These ligands accelerate both the oxidative addition and the final reductive elimination steps.[4]
-
Solution 2: Use a Modern Precatalyst. Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable precatalyst like a Buchwald G3 or G4 palladacycle.[7] These ensure efficient and reliable generation of the active LPd(0) species.
Potential Cause B: Insufficient Reaction Temperature Cross-coupling reactions require thermal energy to overcome activation barriers. Your conditions may simply be too mild.
-
Solution: Increase Temperature. If your reaction is running at 80 °C, increase the temperature to 100-110 °C. The stability of modern catalyst systems often permits higher temperatures, leading to faster reaction rates.
Potential Cause C: Ineffective Base The base plays a crucial role, particularly in the transmetalation step of Suzuki couplings or the deprotonation step in Buchwald-Hartwig aminations.[3][15]
-
Solution: Screen Bases. If you are using a weaker base like K₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3] Ensure the base has adequate solubility in the chosen solvent.
Problem 2: Significant Byproduct Formation
Your desired product is formed, but it is contaminated with side products like the homocoupled starting material or the hydrodehalogenated (de-brominated) starting material.
Potential Cause A: Hydrodehalogenation (Loss of Bromine) This occurs when the organopalladium intermediate reacts with a hydride source instead of the desired coupling partner.
-
Causality: Hydride sources can be trace water, alcohols (if used as solvent), or even certain amines or bases.[1]
-
Solution 1: Rigorously Exclude Water. Use anhydrous solvents and ensure reagents are dry. While some Suzuki reactions benefit from a small amount of water, excess can be detrimental.[3]
-
Solution 2: Re-evaluate Base/Solvent. Avoid using amine bases if possible, as they can be a hydride source. If using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane, toluene, or CPME.
Potential Cause B: Homocoupling of the Boronic Acid (Suzuki Reaction) This results in a biaryl byproduct derived from two molecules of your boronic acid coupling partner.
-
Causality: This side reaction is almost always promoted by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II) species that can facilitate this pathway.[1]
-
Solution: Improve Degassing Technique. Ensure your solvent and reaction mixture are thoroughly deoxygenated. The "freeze-pump-thaw" method (3 cycles) is highly effective.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Problem 3: Reaction Stalls or is Sluggish
The reaction proceeds initially but stops before completion, leaving a mixture of starting material and product even after extended time.
Potential Cause: Catalyst Deactivation/Decomposition The active catalyst has a finite lifetime in solution. If the turnover rate is slow and the catalyst decomposes before the reaction is complete, it will stall.
-
Solution 1: Increase Initial Catalyst Loading. This is the most direct approach. If a reaction with 1 mol% stalls at 60% conversion, re-running it with 2-3 mol% may provide enough active catalyst to reach completion.[2]
-
Solution 2: Increase Ligand-to-Palladium Ratio. An excess of the stabilizing ligand can protect the palladium center and extend its active lifetime.[7] Try using a Ligand:Pd ratio of 1.5:1 or 2:1.
-
Solution 3: Use a More Stable Catalyst. Some catalyst systems are inherently more robust. Palladacycle precatalysts are often more stable than those generated from simple Pd(II) salts.[7][16]
Data Summaries & Recommended Starting Points
The following tables provide rational starting points for catalyst system screening.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling (Reaction: this compound + Arylboronic Acid)
| Component | Recommendation | Rationale & Comments |
| Pd Precatalyst | Buchwald SPhos G3 | Highly active, reliable Pd(0) generation. SPhos ligand is excellent for this class of substrate. |
| Catalyst Loading | 1.5 mol% | Good starting point for initial trials before optimization. |
| Base | K₃PO₄ (3.0 eq.) | Strong, effective base for challenging couplings.[3] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Standard solvent system. Small amount of water aids transmetalation. |
| Temperature | 100 °C | Provides sufficient energy for catalyst turnover without excessive decomposition. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination (Reaction: this compound + Primary/Secondary Amine)
| Component | Recommendation | Rationale & Comments |
| Pd Precatalyst | Buchwald RuPhos G3 | RuPhos ligand is often superior for coupling with primary amines.[8] |
| Catalyst Loading | 2.0 mol% | C-N couplings can sometimes require slightly higher loadings initially. |
| Base | NaOt-Bu or LHMDS (1.5 eq.) | Strong, non-nucleophilic bases required to deprotonate the amine. |
| Solvent | Toluene or CPME | Aprotic solvents are standard. Avoid protic solvents. |
| Temperature | 110 °C | Aminations often require slightly higher temperatures. |
Experimental Protocol: Catalyst Loading Optimization Study
This protocol outlines a systematic experiment to determine the minimum required catalyst loading for a successful reaction.
Objective: To find the lowest catalyst loading that achieves >95% conversion in a reasonable timeframe (e.g., <12 hours).
-
Reaction Setup (Mastermix Approach):
-
To ensure consistency, prepare a mastermix of all reagents except the catalyst. In a glovebox, add this compound (1.0 eq.), the coupling partner (e.g., phenylboronic acid, 1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.) to a flask.
-
Add enough degassed solvent (e.g., 1,4-Dioxane/H₂O) to create a stock solution. Stir until homogeneous.
-
-
Parallel Reaction Vials:
-
Prepare a series of reaction vials, each with a stir bar.
-
To each vial, add the required amount of the chosen palladium precatalyst (e.g., SPhos G3) to achieve the target loading (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%).
-
Add an identical aliquot of the mastermix from Step 1 to each vial.
-
Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction. Quench with a suitable solvent and analyze by LCMS or GC to determine the % conversion.
-
Continue to take time points (e.g., 2h, 4h, 8h, 12h) to build a kinetic profile for each catalyst loading.
-
-
Interpretation:
-
Identify the lowest catalyst loading that provides complete conversion within the desired timeframe. This becomes your optimized loading for this specific transformation.
-
Visualizing the Catalytic Cycle and Failure Points
Understanding the catalytic cycle helps pinpoint where a reaction might be failing.
Caption: A simplified Suzuki-Miyaura catalytic cycle showing key failure points.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 11. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. nanochemres.org [nanochemres.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on Cross-Coupling Reactions of Bromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for challenges encountered during the palladium-catalyzed cross-coupling of bromopyridines. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of these powerful bond-forming reactions. This resource moves beyond generic protocols to explain the causality behind solvent selection, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The inherent properties of bromopyridines, namely the electron-deficient nature of the ring and the coordinating pyridine nitrogen, present unique challenges that can frequently be addressed by strategic solvent choice.[1] The pyridine nitrogen's lone pair can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2][3] This guide provides a structured approach to diagnosing and solving common issues rooted in solvent effects.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid is resulting in low conversion. How can I address this by modifying the solvent system?
Answer: Low yield is a frequent problem directly linked to suboptimal solvent conditions. The solvent must create a productive environment for the entire catalytic cycle, which involves components of varying polarities and solubilities. Here are the key solvent-related factors to investigate:
-
Sub-Optimal Phase and Solubility: The Suzuki-Miyaura reaction is often a multiphasic system. It requires a solvent that can dissolve the organic electrophile (bromopyridine), the catalyst/ligand, and effectively interact with the inorganic base (e.g., K₃PO₄, Cs₂CO₃) which is necessary to activate the boronic acid.[3][4]
-
Causality: Many common bases have poor solubility in purely organic solvents like toluene or THF. Without sufficient interaction between the base and the boronic acid, the crucial transmetalation step is severely inhibited.
-
Troubleshooting Steps:
-
Introduce a Biphasic System: A mixture of an organic solvent with water is a standard and effective solution.[5] Common systems include 1,4-dioxane/water, THF/water, or toluene/water, often in ratios from 4:1 to 10:1.[2][5] The water solubilizes the inorganic base, facilitating the formation of the active boronate species, while the organic components remain in the organic phase.
-
Consider a Polar Aprotic Solvent: Solvents like DMF or acetonitrile (MeCN) can dissolve some inorganic bases to a greater extent than ethereal or aromatic solvents, potentially allowing for a single-phase system.[4][6] However, these must be used with caution as they can also influence selectivity and promote side reactions.[7]
-
-
-
Inappropriate Solvent Polarity: Solvent polarity does not have a simple linear relationship with reaction success but profoundly impacts key steps.[7]
-
Causality: The oxidative addition of the bromopyridine to the Pd(0) catalyst and the final reductive elimination step are sensitive to the solvent's dielectric constant.[6][8] For some substrates, polar solvents can stabilize charged intermediates or transition states, altering reaction rates and even chemoselectivity.[7][9] For example, with certain substrates containing multiple reactive sites (like a chloroaryl triflate), polar solvents such as DMF can favor reaction at the triflate group, whereas nonpolar solvents favor reaction at the chloride.[7]
-
Troubleshooting Steps:
-
Screen a Range of Polarities: If a standard nonpolar system (e.g., toluene/water) fails, screen a more polar aprotic solvent. A common screening set includes Toluene, 1,4-Dioxane, 2-MeTHF, and DMF.[4][10]
-
Evaluate Protic vs. Aprotic Systems: While water is common in biphasic Suzuki systems, other protic solvents like alcohols (e.g., n-BuOH) can also be effective.[4] However, be aware that protic solvents can lead to competitive protodeboronation of the boronic acid, a common side reaction.[3] Aprotic solvents (e.g., THF, Dioxane, DMF) avoid this issue but must be rigorously dried, as water impurities can deactivate the catalyst and reagents.[2][11]
-
-
Issue 2: Significant Hydrodehalogenation (Protodebromination) Side Product
Question: My LC-MS analysis shows a major peak corresponding to the debrominated pyridine starting material. What is the cause, and how can solvent choice minimize this?
Answer: The formation of a debrominated byproduct occurs through a side reaction known as hydrodehalogenation.[1] This happens when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.[1]
-
Causality: The solvent itself, or impurities within it, can be a source of hydrides. This is particularly problematic in reactions that are sluggish, as it gives the side reaction more time to occur.[5] For instance, some solvents can participate in pathways that generate palladium hydride species, which then reductively eliminate with the aryl group to give the undesired product.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can be a proton source that contributes to this pathway. Use rigorously dried solvents.
-
Switch to a Non-coordinating, Aprotic Solvent: Solvents like toluene are often less prone to participating in hydride-forming pathways compared to some ethereal solvents or DMF, especially in Stille couplings.[5]
-
Optimize Reaction Rate: Choose a solvent system known to accelerate the primary cross-coupling reaction. A faster desired reaction will outcompete the slower hydrodehalogenation pathway.[5] Screening different solvent classes (e.g., moving from an ether like THF to an aromatic solvent like toluene) can identify a system that kinetically favors product formation.[12]
-
Avoid Certain Bases: While not a solvent effect, it's critical to note that the choice of base is linked. Avoid bases known to promote this side reaction; weaker inorganic bases like K₃PO₄ are often preferred over strong alkoxides in Suzuki couplings to minimize this issue.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" solvent system for screening a new cross-coupling reaction with a bromopyridine?
A robust starting point for a Suzuki-Miyaura coupling is a biphasic mixture of 1,4-dioxane and water (e.g., 5:1 v/v) with K₃PO₄ or Cs₂CO₃ as the base.[2][5] For Buchwald-Hartwig aminations, toluene or 1,4-dioxane with a strong, non-nucleophilic base like NaOtBu are common and effective starting points.[13] These systems offer a good balance of solubility for a wide range of substrates.
Q2: How does the choice between a protic and aprotic solvent affect the reaction mechanism?
-
Polar Protic Solvents (e.g., water, ethanol) contain O-H or N-H bonds.[14][15] They can stabilize charged species, like carbocation intermediates in SN1-type pathways or anionic transition states, through hydrogen bonding.[11][14] In Suzuki couplings, water is often essential for dissolving the inorganic base.[5] However, they can also "cage" and deactivate nucleophiles through solvation, and act as a proton source for unwanted side reactions like protodeboronation.[3][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone) have large dipole moments but lack O-H or N-H bonds.[14][15] They are excellent at dissolving a wide range of organic compounds and many salts.[6] By not engaging in hydrogen bonding with anionic nucleophiles, they can leave them more "free" and reactive, which is beneficial in many cases.[11] However, their high polarity can sometimes alter the selectivity of reactions involving substrates with multiple leaving groups.[7][9]
Q3: My reaction requires high temperatures. How does this influence my solvent choice?
For high-temperature reactions (e.g., >100 °C), you must select a solvent with a sufficiently high boiling point to maintain a liquid phase at the target temperature under atmospheric pressure. Common high-boiling solvents for cross-coupling include toluene (111 °C), 1,4-dioxane (101 °C), DMF (153 °C), and xylenes (~140 °C) .[4][6][16] Using sealed vessels, such as in microwave reactors, allows for heating solvents well above their atmospheric boiling points, which can dramatically accelerate reactions.[17][18]
Q4: Are there "greener" or more sustainable solvent alternatives I can use?
Yes, there is a significant push to replace hazardous solvents. For ethers, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are considered greener alternatives to THF and dioxane.[12][19] For polar aprotics, N-Hydroxyethylpyrrolidone (HEP) has been explored as a more sustainable option.[20] For Suzuki couplings of amides, iso-propylacetate (i-PrOAc) has been identified as a recommended green solvent.[21] These alternatives often have advantages in terms of reduced toxicity, biodegradability, and safety profiles.[19]
Data Summary & Protocols
Table 1: Properties of Common Solvents in Bromopyridine Cross-Coupling
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Uses & Key Considerations |
| Toluene | 111 | 2.4 | Nonpolar Aprotic | Good for Buchwald-Hartwig; often used in biphasic Suzuki systems; less coordinating to Pd.[13][22] |
| 1,4-Dioxane | 101 | 2.2 | Polar Aprotic (Ether) | Very common for Suzuki and Buchwald-Hartwig; miscible with water; can form peroxides.[4][13][16] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic (Ether) | Effective but low boiling point limits temperature; can form peroxides.[4][12] |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Can improve solubility of polar substrates; may alter selectivity in some systems.[7][10] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | High boiling point; excellent solvating power for salts; can be a source of hydrides or CO.[6] |
| 2-Methyl-THF (2-MeTHF) | 80 | 6.2 | Polar Aprotic (Ether) | Greener alternative to THF with a higher boiling point and better phase separation with water.[10][19] |
Experimental Protocol: General Procedure for Solvent Screening in a Suzuki-Miyaura Reaction
This protocol outlines a parallel screening approach to identify an optimal solvent for the coupling of a bromopyridine with an arylboronic acid.
-
Reagent Preparation:
-
Prepare a stock solution of the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable internal standard in a high-boiling, inert solvent (e.g., dodecane).
-
Prepare separate vials for each solvent to be tested.
-
-
Reaction Setup (Under Inert Atmosphere):
-
To a set of oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vials with septa.
-
Evacuate and backfill each vial with argon or nitrogen gas (repeat 3 times). This is crucial as Pd(0) catalysts are oxygen-sensitive.[1][5]
-
-
Solvent and Reagent Addition:
-
To each vial, add the degassed solvent to be tested (e.g., 1.0 mL of Toluene/H₂O 5:1, Dioxane/H₂O 5:1, 2-MeTHF/H₂O 5:1, DMF). Ensure solvents are anhydrous and have been sparged with argon for at least 30 minutes.
-
Using a syringe, add the stock solution containing the bromopyridine and boronic acid to each vial.
-
-
Reaction and Monitoring:
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C).[3]
-
Allow the reactions to stir vigorously for a set time (e.g., 12-24 hours).
-
Monitor progress by taking aliquots at time points and analyzing by TLC or LC-MS.
-
-
Workup and Analysis:
-
After completion, cool the reactions to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield relative to the internal standard.
-
Visual Diagrams
Troubleshooting Workflow for Low Yield
Caption: Fig 1. Troubleshooting logic for low yield.
Solvent Interactions in the Catalytic Cycle
Caption: Fig 2. Key solvent interaction points.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Solvent Choice for Microwave Synthesis [cem.com]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Technical Support Center: Purification of 3-Bromo-5-(1,1-difluoroethyl)pyridine Derivatives
Here is the technical support center with troubleshooting guides and FAQs for purification techniques for 3-Bromo-5-(1,1-difluoroethyl)pyridine derivatives.
Welcome to the technical support guide for the purification of this compound and its derivatives. This class of compounds presents unique challenges due to the interplay of the basic pyridine nitrogen, the electron-withdrawing halogen, and the lipophilic difluoroethyl group. This guide provides practical, in-depth solutions to common purification issues, grounded in chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: My compound is streaking badly or showing significant tailing during silica gel column chromatography.
-
What is happening? Peak tailing is a frequent issue when purifying pyridine derivatives on standard silica gel.[1] The root cause is the strong, non-ideal interaction between the basic nitrogen atom of your pyridine ring and the acidic silanol (Si-OH) groups on the silica surface.[1] This leads to a portion of your compound being retained more strongly, resulting in a "tail" as it slowly elutes off the column.
-
How can I fix it?
-
Use a Mobile Phase Modifier: The most common and effective solution is to add a small amount of a competitive base to your eluent. This base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. It is volatile and can typically be removed easily under reduced pressure.[1]
-
Ammonia: For very polar compounds that require high methanol concentrations, a stock solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of the mobile phase.[2]
-
-
Change the Stationary Phase: If mobile phase modifiers are insufficient or incompatible with your next steps, consider a different stationary phase.
-
Basic Alumina: Alumina is less acidic than silica and is a good alternative for purifying basic compounds.[3]
-
Amine-Functionalized Silica: Commercially available silica gel pre-treated with amino groups can significantly improve peak shape and recovery for amines and other basic molecules.[3]
-
End-Capped Silica: Use a highly end-capped silica gel (e.g., C18 for reverse phase) where the majority of free silanol groups have been deactivated.[1]
-
-
Problem: I have low or zero recovery of my compound from the silica column.
-
What is happening? This severe issue suggests your compound is either irreversibly binding to the column or decomposing upon contact with the silica gel.[2] The acidic nature of silica can catalyze the degradation of sensitive molecules.
-
How can I fix it?
-
Perform a Silica Gel Stability Test (2D TLC): Before committing your entire batch to a column, test its stability. This is a critical self-validating step.[1] If the spot elongates, streaks, or new spots appear after the second development, your compound is not stable on silica.[1][2]
-
Switch to a More Inert Stationary Phase: If instability is confirmed, avoid silica gel.
-
Explore Non-Chromatographic Methods: If the compound is highly unstable on all solid supports, you must switch purification strategies.
-
Recrystallization: If your product is a solid, this can be an excellent method for achieving high purity.
-
Vacuum Distillation: If your product is a thermally stable liquid or low-melting solid, distillation under reduced pressure can be very effective, especially for removing non-volatile impurities.[4][5]
-
-
Experimental Protocol: Silica Gel Stability Test (2D TLC)
-
Spotting: Take a square TLC plate and spot your crude sample mixture in the bottom-left corner.[1]
-
First Development: Develop the plate in a suitable solvent system.[1]
-
Drying and Rotation: Remove the plate from the chamber and dry it completely to remove all solvent. Rotate the plate 90 degrees counter-clockwise so the lane of separated spots is now at the bottom.[1]
-
Second Development: Develop the plate again in the same solvent system.[1]
-
Analysis: Visualize the plate. Stable compounds will appear on a 45-degree diagonal from the origin. Any spots that fall below this diagonal represent products that have decomposed upon contact with the silica.[1]
Problem: My compound "oils out" during recrystallization.
-
What is happening? "Oiling out" occurs when the solute comes out of solution as a liquid rather than forming a crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the concentration of impurities is too high, disrupting crystallization.
-
How can I fix it?
-
Re-dissolve and Cool Slower: Heat the mixture until the oil fully re-dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Lower the Saturation Temperature: Add more solvent to the hot mixture so that the saturation point is reached at a lower temperature, ideally well below the compound's melting point.
-
Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound has lower solubility, or use a co-solvent (binary) system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
Scratch or Seed: Once the solution is cool and supersaturated, scratching the inside of the flask with a glass rod at the meniscus can initiate crystal growth. If you have a pure crystal, adding a tiny amount as a "seed" can also induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for a crude this compound derivative after synthesis?
A logical workflow is essential. Start with a simple workup, followed by a primary purification technique chosen based on the properties of your crude product.
An initial aqueous workup, such as washing with a sodium bicarbonate solution, can remove acidic byproducts from the synthesis.[6] Following that, flash column chromatography is often the most versatile first choice for separating a mixture of products.[7][8] However, if the product is a solid, attempting recrystallization first can often yield highly pure material more efficiently. For thermally stable liquids, especially at a larger scale, vacuum distillation is an excellent option.[4][5]
Q2: How do the difluoroethyl and bromo substituents impact purification choices?
The substituents significantly influence the molecule's properties:
-
Polarity and Solubility: The difluoroethyl group increases lipophilicity (making it more soluble in nonpolar organic solvents) compared to a non-fluorinated analogue.[7] The polar C-F bonds and the pyridine nitrogen, however, mean the molecule retains significant polarity. This balance dictates its behavior in chromatography.
-
Boiling Point: Both the bromo and difluoroethyl groups add significant molecular weight, leading to a higher boiling point than pyridine itself. This makes vacuum distillation a more viable and often necessary technique over atmospheric distillation to prevent thermal decomposition.[4]
-
Acidity/Basicity (pKa): The electron-withdrawing nature of the fluorine and bromine atoms can decrease the basicity of the pyridine nitrogen. While still basic, this modulation can affect the strength of its interaction with silica gel.[7]
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Impurities to be Removed | Stationary Phase | Recommended Eluent System (Gradient) |
| Nonpolar (e.g., starting materials) | Silica Gel | 5% to 40% Ethyl Acetate in Hexanes (+ 0.5% TEA) |
| Moderately Polar | Silica Gel | 5% to 50% Dichloromethane in Hexanes (+ 0.5% TEA) |
| Polar (e.g., regioisomers) | Silica Gel | 0% to 10% Methanol in Dichloromethane (+ 0.5% TEA) |
| Very Polar | Basic Alumina | 10% to 70% Ethyl Acetate in Hexanes |
Q3: What are common impurities from the synthesis of these compounds?
Knowing potential impurities helps in selecting the right analytical and purification methods. Common impurities include:
-
Unreacted Starting Materials: For instance, the precursor pyridine derivative before bromination or fluorination.
-
Over-reacted Products: Di-brominated or other poly-halogenated species can form, which are often difficult to separate.[4]
-
Regioisomers: Depending on the synthesis, bromination or other functionalization might occur at different positions on the pyridine ring.
-
Reagents and Byproducts: Reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and their byproducts (succinimide, etc.) are common.[4]
Using LC-MS to analyze the crude mixture is the most effective way to get a mass profile of the main product and its impurities, which can guide the purification strategy.[9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of C-Br Bonds in Pyridine Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in synthetic chemistry: the low reactivity of carbon-bromine (C-Br) bonds in pyridine systems, particularly in the context of palladium-catalyzed cross-coupling reactions.
The unique electronic properties of the pyridine ring, specifically the electron-withdrawing nature of the nitrogen atom and its ability to coordinate with metal catalysts, can significantly hinder the desired reactivity of bromopyridines. This guide will delve into the root causes of these issues and provide actionable, field-proven advice to overcome them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and initial hurdles faced by researchers working with bromopyridine substrates.
Q1: Why is my cross-coupling reaction with a bromopyridine substrate failing or giving low yields?
A1: The diminished reactivity of bromopyridines in cross-coupling reactions can often be attributed to a combination of factors:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, effectively acting as a ligand and poisoning the catalyst, thereby inhibiting its activity.[1][2] This is a particularly prominent issue with 2-bromopyridines.
-
Electronic Effects of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen deactivates the C-Br bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3][4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often needs to be tailored specifically for pyridine-containing substrates. A generic protocol may not be sufficient.
Q2: How does the position of the bromine atom on the pyridine ring affect its reactivity?
A2: The position of the bromine atom (2-, 3-, or 4-bromo) significantly influences the C-Br bond's reactivity.
-
2-Bromopyridines: These are notoriously challenging due to the proximity of the nitrogen atom, which can strongly coordinate with the palladium catalyst and hinder the reaction.[2]
-
3-Bromopyridines: The electronic deactivation from the nitrogen atom is still a factor, but catalyst inhibition through direct coordination is less pronounced compared to 2-bromopyridines.
-
4-Bromopyridines: Similar to 3-bromopyridines, the C-Br bond is electronically deactivated, but direct chelation to the catalyst is not a primary concern.
Q3: What are the initial, simple checks I should perform if my reaction is not working?
A3: Before embarking on extensive optimization, ensure the fundamentals are in place:
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][5]
-
Reagent Purity: Use high-purity, dry solvents and reagents. Boronic acids, in particular, can be prone to decomposition.[2][5]
-
Catalyst Activity: Ensure your palladium catalyst has not been deactivated through improper storage or handling.
Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides detailed troubleshooting strategies for specific, widely-used cross-coupling reactions involving bromopyridines.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to bromopyridines requires careful optimization.
Common Issues & Solutions
| Issue | Underlying Cause | Recommended Solution |
| Low or No Conversion | Catalyst inhibition by pyridine nitrogen.[1] | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1] |
| Inefficient oxidative addition.[1] | Increase the reaction temperature or screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with appropriate ligands. | |
| Side Reactions (e.g., Protodeboronation) | Instability of the boronic acid, especially in the presence of water and base.[1][5] | Use anhydrous solvents, or consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.[5] |
Optimized Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of a 2-bromopyridine with an arylboronic acid.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination
The formation of C-N bonds with bromopyridines is crucial in medicinal chemistry, but it presents unique challenges.
Common Issues & Solutions
| Issue | Underlying Cause | Recommended Solution |
| Low Yield with 2-Bromopyridines | Severe catalyst poisoning by the pyridine nitrogen.[2] | Use highly sterically hindered and electron-rich ligands like Josiphos, XPhos, or tBuXPhos. |
| Incomplete Reaction | Weak base unable to efficiently deprotonate the amine-palladium complex.[2] | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are often required. |
| Low reaction temperature. | These reactions typically require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[2] | |
| Decomposition of Starting Materials | Use of an overly strong base with sensitive functional groups. | Screen milder bases such as K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system. |
Optimized Protocol for Buchwald-Hartwig Amination of a Bromopyridine
This protocol provides a robust starting point for the amination of a bromopyridine.
Reagents:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the bromopyridine, amine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Guide 3: Sonogashira Coupling
The Sonogashira coupling is essential for introducing alkyne moieties, and its success with bromopyridines is highly dependent on the catalytic system.
Common Issues & Solutions
| Issue | Underlying Cause | Recommended Solution |
| Low Reactivity | Poor activity of the palladium catalyst towards the electron-deficient C-Br bond. | A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically required.[6][7] |
| Glaser Homocoupling of the Alkyne | Presence of oxygen. | Rigorous degassing of solvents and reagents is crucial. |
| Reaction Stalls | Deactivation of the catalyst. | The addition of a slight excess of a phosphine ligand can sometimes stabilize the catalyst. |
Optimized Protocol for Sonogashira Coupling of a Bromopyridine
This protocol is a general method for the coupling of bromopyridines with terminal alkynes.
Reagents:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (co-solvent, optional)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with argon or nitrogen.
-
Add the degassed solvent (Et₃N or a mixture of Et₃N/THF).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Process: Workflows and Mechanisms
Troubleshooting Workflow for Low-Yielding Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions with bromopyridines.
Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Screening for 3-Bromo-5-(1,1-difluoroethyl)pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-5-(1,1-difluoroethyl)pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common cross-coupling reactions. The guidance herein is based on established principles of organometallic chemistry and experience with challenging heterocyclic substrates.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry, offering a unique combination of a reactive bromine handle for cross-coupling and a difluoroethyl group that can modulate the physicochemical properties of a target molecule, such as lipophilicity and metabolic stability. However, the successful application of this substrate in common palladium-catalyzed cross-coupling reactions is not always straightforward. The electron-withdrawing nature of both the pyridine ring and the 1,1-difluoroethyl substituent can significantly impact the reactivity of the C-Br bond. Furthermore, the pyridine nitrogen itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] This guide will address these challenges and provide rational strategies for overcoming them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
Low yields in Suzuki-Miyaura couplings of this substrate are often due to a combination of factors related to its electronic properties and the potential for catalyst inhibition. The electron-deficient nature of the pyridine ring, exacerbated by the 1,1-difluoroethyl group, can make the oxidative addition step of the catalytic cycle more challenging.[2] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[1] Common side reactions to consider are the homocoupling of the boronic acid partner and protodeboronation.[3]
Q2: I'm observing significant amounts of homocoupling product in my Sonogashira reaction. How can I minimize this?
Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings and is often promoted by the presence of oxygen and copper(I) salts. To minimize this, it is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[4] In some cases, running the reaction under "copper-free" conditions can also mitigate this side reaction, although this may require a higher catalyst loading or more specialized ligands.[5][6]
Q3: In my Buchwald-Hartwig amination, I'm seeing a significant amount of starting material returned, even after extended reaction times. What should I try?
Incomplete conversion in Buchwald-Hartwig aminations of electron-deficient heteroaryl bromides can be due to several factors. Catalyst poisoning by the pyridine nitrogen is a primary concern.[7] The choice of ligand is critical here; bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired C-N bond formation. The choice of base is also crucial, as it needs to be strong enough to deprotonate the amine without causing decomposition of the starting materials or product.
Q4: What is the role of the 1,1-difluoroethyl group in these reactions?
The 1,1-difluoroethyl group is a strong electron-withdrawing group. This has two main effects on the reactivity of this compound. Firstly, it makes the pyridine ring more electron-deficient, which can slow down the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst. Secondly, it can influence the acidity of protons on adjacent positions and the overall stability of the molecule. Understanding these electronic effects is key to selecting the appropriate reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inhibition | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center from coordination by the pyridine nitrogen.[1] |
| Inefficient Oxidative Addition | Increase the reaction temperature in increments of 10-20 °C. Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. More electron-rich and bulky ligands can facilitate this step.[1] |
| Protodeboronation | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable than boronic acids.[1] |
| Homocoupling | Ensure the reaction mixture is thoroughly degassed to remove any traces of oxygen.[3] |
| Inappropriate Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the transmetalation step. |
Issue 2: Side Reactions in Sonogashira Coupling
| Side Reaction | Mitigation Strategy |
| Homocoupling (Glaser Coupling) | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen). Consider using copper-free Sonogashira conditions.[4][5] |
| Dehalogenation | This can occur at higher temperatures. Try running the reaction at a lower temperature for a longer period. The choice of base can also influence this; a milder base may be beneficial. |
| Alkyne Dimerization | Ensure the terminal alkyne is added slowly to the reaction mixture to maintain a low concentration. |
Issue 3: Stalled Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Poisoning | Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) that can promote the desired reaction while minimizing catalyst inhibition by the pyridine nitrogen.[7] |
| Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are often required. However, if your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, potentially with a longer reaction time or higher temperature. |
| Ligand Decomposition | Some phosphine ligands can degrade at high temperatures. If running the reaction at elevated temperatures, ensure the chosen ligand is thermally stable. |
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific substrates and scales.
Synthesis of this compound (Starting Material)
A plausible synthetic route to this compound would involve the difluoroethylation of a suitable pyridine precursor followed by bromination.
Step 1: Synthesis of 3-(1,1-difluoroethyl)pyridine
A solution of 3-acetylpyridine in an appropriate solvent would be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent to convert the ketone to the corresponding difluoroethyl group.
Step 2: Bromination of 3-(1,1-difluoroethyl)pyridine
The 3-(1,1-difluoroethyl)pyridine would then be subjected to electrophilic bromination. Due to the deactivating nature of the pyridine ring and the difluoroethyl group, harsh conditions may be necessary. A common method for brominating deactivated pyridines is using bromine in oleum or concentrated sulfuric acid at elevated temperatures.[1]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Methodology:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Methodology:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add this compound (1.0 equiv).
-
Seal the flask, remove from the glovebox (if applicable), and add degassed toluene via syringe, followed by aniline (1.2 equiv).
-
Heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by flash column chromatography.[5]
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine (2.0 equiv) via syringe.
-
Add phenylacetylene (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or gently heat to 60 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[6]
Mechanistic Considerations
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are well-established. They all typically involve an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (Suzuki-Miyaura and Sonogashira) or amine coordination and deprotonation (Buchwald-Hartwig), and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The key to success with this compound is to select conditions that favor each step of the desired catalytic cycle over potential side reactions.
References
- 1. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-(1,1-difluoroethyl)pyridine and 3-bromo-5-(trifluoromethyl)pyridine
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 3-bromo-5-substituted pyridine core is a versatile building block, primed for diversification through cross-coupling and substitution chemistries. This guide presents an in-depth comparative analysis of the reactivity of two key analogues: 3-Bromo-5-(1,1-difluoroethyl)pyridine (1) and 3-bromo-5-(trifluoromethyl)pyridine (2) .
While structurally similar, the subtle difference between the 1,1-difluoroethyl (-CF2CH3) and trifluoromethyl (-CF3) substituents imparts significant, often predictable, variations in their chemical behavior. Understanding these nuances is critical for researchers in selecting the appropriate substrate and optimizing reaction conditions to achieve desired synthetic outcomes. This document provides a technical comparison of their performance in cornerstone organic transformations, supported by mechanistic principles and representative experimental protocols.
Pillar 1: Electronic and Steric Foundations of Reactivity
The reactivity of both molecules is fundamentally governed by the interplay of electronic and steric effects originating from their respective fluoroalkyl substituents.
Electronic Effects: A Tale of Two Electron-Withdrawing Groups
Both the -CF2CH3 and -CF3 groups are potent electron-withdrawing groups (EWGs) due to the high electronegativity of fluorine. This property profoundly influences the electron density of the pyridine ring.
-
Inductive Effect: The primary mechanism of electron withdrawal is the inductive effect (-I effect). The -CF3 group, with three fluorine atoms directly attached to the carbon, exerts a stronger inductive pull on the pyridine ring's electron density compared to the -CF2CH3 group.[1][2][3] This renders the aromatic ring of compound 2 more electron-deficient (more electrophilic) than that of compound 1 .
-
Impact on Reactivity:
-
Nucleophilic Aromatic Substitution (SNA_r_): A more electron-deficient ring is more susceptible to attack by nucleophiles. Therefore, compound 2 is predicted to be more reactive in SNAr reactions.[4][5][6][7] The strong EWG stabilizes the negative charge in the key Meisenheimer intermediate, lowering the activation energy of the reaction.[6][7]
-
Palladium-Catalyzed Cross-Coupling: The effect here is more complex. The rate-determining step is often the oxidative addition of the C-Br bond to the Pd(0) catalyst. While a more polarized C-Br bond in the electron-poor ring of 2 might be expected to react faster, the overall electron deficiency of the π-system can slow down the oxidative addition process. Thus, precise outcomes can be highly dependent on the specific catalyst and ligand system employed.
-
Steric Effects: The Minor but Decisive Factor
Steric hindrance can influence the ability of a substrate to access the catalytic site of a transition metal complex.
-
Comparative Bulk: The 1,1-difluoroethyl group is sterically more demanding than the trifluoromethyl group due to the presence of a methyl moiety versus a fluorine atom.
-
Impact on Reactivity: This increased bulk in compound 1 could potentially slow down reactions that involve the formation of sterically congested transition states, particularly in cross-coupling reactions that utilize bulky phosphine ligands.[8]
Pillar 2: Comparative Performance in Key Synthetic Transformations
We will now examine the expected reactivity of compounds 1 and 2 in three classes of indispensable synthetic reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, followed by a discussion on Nucleophilic Aromatic Substitution.
A. Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. The catalytic cycle's efficiency, particularly the initial oxidative addition step, is sensitive to the electronic nature of the pyridine substrate.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the bromo-pyridine substrate (1 or 2 , 1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the solvent (e.g., 1,4-dioxane/water, toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., XPhos).
-
Heat the mixture to the specified temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Data Summary & Reactivity Analysis
| Substrate | Fluoroalkyl Group | Expected Reactivity | Typical Yield Range | Key Considerations |
| 1 | -CF₂CH₃ | Moderate to Good | 60-90% | Less electron-deficient ring may favor oxidative addition over compound 2 . Slightly bulkier group may require optimized ligand choice. |
| 2 | -CF₃ | Good | 65-95% | Highly electron-deficient nature can sometimes lead to slower oxidative addition but often results in clean reactions. Debromination is a potential side reaction that may require careful catalyst selection (e.g., using robust ligands like XPhos).[10][11] |
Causality: For Suzuki couplings, the highly electron-deficient nature of 3-bromo-5-(trifluoromethyl)pyridine (2 ) can make oxidative addition challenging for some catalyst systems.[12] However, modern catalysts with electron-rich, bulky phosphine ligands are designed to overcome this, often leading to excellent yields.[10] Compound 1 , being slightly less electron-poor, may exhibit more facile oxidative addition under a broader range of "standard" conditions.
B. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a premier method for forming C-N bonds, crucial for synthesizing countless pharmaceutical agents.[13][14] The reaction's success is highly dependent on the delicate balance of oxidative addition and reductive elimination.[13][15]
References
- 1. Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of Biaryl Pyridines via Suzuki Coupling of 3-Bromo-5-(1,1-difluoroethyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel biaryl pyridine scaffolds is a cornerstone of modern molecular design. The unique electronic properties imparted by the pyridine ring, especially when substituted with fluorine moieties like the 1,1-difluoroethyl group, make these structures highly sought after. This guide provides an in-depth technical comparison of the Suzuki-Miyaura coupling for the synthesis of 3-aryl-5-(1,1-difluoroethyl)pyridines, alongside a critical evaluation of alternative cross-coupling methodologies. We will delve into the causality behind experimental choices, provide robust validation protocols, and present comparative data to inform your synthetic strategy.
The Strategic Importance of 3-Aryl-5-(1,1-difluoroethyl)pyridines
The incorporation of a 1,1-difluoroethyl group into a pyridine ring offers several advantages in drug design. This motif can enhance metabolic stability, modulate pKa, and improve membrane permeability. The subsequent formation of a biaryl linkage via cross-coupling reactions opens up a vast chemical space for exploring structure-activity relationships (SAR). The Suzuki-Miyaura coupling is often the go-to method for this transformation due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids.
The Suzuki-Miyaura Coupling: A Primary Synthetic Route
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds. The reaction of 3-Bromo-5-(1,1-difluoroethyl)pyridine with an arylboronic acid is a prime example of its application in the synthesis of complex heterocyclic compounds.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for the success of the reaction, particularly with electron-deficient substrates like this compound. The electron-withdrawing nature of the difluoroethyl group can impact the oxidative addition step, often necessitating the use of more electron-rich and bulky ligands to facilitate the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Cross-Coupling Alternatives
While the Suzuki coupling is a robust method, other cross-coupling reactions can offer advantages in specific contexts. Below is a comparison of the Suzuki reaction with Stille, Negishi, and Buchwald-Hartwig amination for the functionalization of this compound.
| Reaction | Coupling Partner | Catalyst System (Typical) | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron compounds (boronic acids, esters) | Pd(0) or Pd(II) with phosphine ligands | Commercially available and diverse reagents, mild reaction conditions, low toxicity of byproducts. | Boronic acids can be unstable; potential for homocoupling. |
| Stille | Organotin compounds (stannanes) | Pd(0) with phosphine ligands | Tolerant of a wide range of functional groups; stannanes are often stable and easily prepared. | Toxicity of organotin reagents and byproducts is a major concern. |
| Negishi | Organozinc compounds | Pd(0) or Ni(0) with phosphine ligands | High reactivity of organozinc reagents can lead to high yields and fast reactions. | Organozinc reagents are often sensitive to air and moisture, requiring stringent inert atmosphere techniques. |
| Buchwald-Hartwig Amination | Amines | Pd(0) or Pd(II) with specialized phosphine ligands | Direct formation of C-N bonds, wide scope of amine coupling partners. | Not a C-C bond-forming reaction; used for introducing nitrogen-based functional groups. |
Validation of Suzuki Coupling Products
Rigorous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Key Validation Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure elucidation. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the difluoroethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Visualizing the Workflow
Suzuki Coupling Catalytic Cycle
A Comparative Guide to LC-MS Analysis of 3-Bromo-5-(1,1-difluoroethyl)pyridine Reaction Mixtures
Introduction
In modern pharmaceutical and agrochemical research, halogenated pyridines serve as critical building blocks for novel molecular entities.[1] Among these, 3-Bromo-5-(1,1-difluoroethyl)pyridine is a compound of increasing interest due to the unique physicochemical properties imparted by its bromine and difluoroethyl substituents. Monitoring the synthesis of this molecule requires robust analytical techniques capable of separating the target compound from starting materials, intermediates, and structurally similar impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the indispensable tool for this task, offering a powerful combination of separation and detection.[2][3][4]
This guide provides an in-depth comparison of LC-MS methodologies for the analysis of this compound reaction mixtures. We will explore the rationale behind key experimental choices, from column chemistry to mass spectrometric parameters, and provide detailed protocols to empower researchers in drug development and process chemistry. Our focus is on achieving optimal separation, positive identification, and accurate monitoring of reaction progress.
Section 1: Foundational Principles for Method Development
The molecular structure of this compound dictates the analytical strategy. The basic pyridine nitrogen is readily protonated, making positive mode Electrospray Ionization (ESI) the ideal choice for mass spectrometric detection.[5][6] The most critical feature for mass spectrometric identification is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8][9] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units, providing a definitive signature for a bromine-containing compound.[7][8][9][10]
Chromatographically, the challenge lies in resolving the target molecule from potential isomers (e.g., 2-Bromo-5-(1,1-difluoroethyl)pyridine or 3-Bromo-4-(1,1-difluoroethyl)pyridine) and related impurities that may form during synthesis. The choice of stationary phase is therefore paramount. We will compare the performance of a traditional C18 column with a Pentafluorophenyl (PFP) stationary phase, which offers alternative selectivity for halogenated and aromatic compounds.[11][12][13]
Section 2: Comparative Analysis of Chromatographic Methods
The objective is to develop a separation method that provides sharp peaks for the main component and baseline resolution from key impurities. We will compare two common reversed-phase columns: a standard C18 and a PFP column. PFP phases are known to provide unique selectivity for halogenated compounds and positional isomers through a combination of hydrophobic, π-π, and dipole-dipole interactions.[12][14]
Method A: Standard C18 Reversed-Phase Chromatography
A C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. While effective for many applications, it can sometimes struggle to resolve structurally similar isomers, particularly those with subtle differences in polarity.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute reaction mixture 1:1000 in 50:50 Acetonitrile/Water.
Method B: PFP (Pentafluorophenyl) Column Chromatography
PFP columns are specifically recommended for separations involving halogenated aromatic compounds and regioisomers.[12][14] The electron-deficient fluorophenyl rings of the stationary phase can interact differently with the analyte compared to a C18 phase, often leading to enhanced resolution of isomers.
-
Column: PFP, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute reaction mixture 1:1000 in 50:50 Acetonitrile/Water.
Performance Comparison
The following table summarizes hypothetical but representative data comparing the two methods for separating the target analyte from a common positional isomer impurity.
| Parameter | Method A: C18 Column | Method B: PFP Column | Commentary |
| Analyte tR (min) | 2.85 | 3.10 | PFP phase provides slightly more retention. |
| Isomer Impurity tR (min) | 2.92 | 3.25 | Greater separation in retention time on PFP. |
| Resolution (Rs) | 1.3 | 2.5 | PFP column provides baseline resolution (Rs > 1.5). |
| Peak Asymmetry | 1.1 | 1.1 | Both columns provide good peak shape. |
| Signal-to-Noise (S/N) | 550 | 540 | Comparable sensitivity. |
As the data indicates, the PFP column provides a significant advantage in resolving the target compound from its positional isomer, a common challenge in synthetic chemistry. This superior resolution is critical for accurate quantification and ensuring the purity of the final product.
Section 3: Mass Spectrometric Characterization
Once chromatographic separation is achieved, mass spectrometry provides definitive identification.
Full Scan Mass Spectrum
The primary function of the full scan analysis is to confirm the molecular weight and identify the characteristic bromine isotope pattern. For this compound (C₇H₅BrF₂N), the expected protonated molecule [M+H]⁺ will appear at m/z 221.97 (for ⁷⁹Br) and 223.97 (for ⁸¹Br) with nearly equal intensity.[7][8][9]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To confirm the structure and differentiate it from isomers, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of daughter ions.
-
Ionization Mode: ESI Positive
-
Scan Type: Full Scan (m/z 50-500) and Product Ion Scan
-
Precursor Ions: m/z 222 and 224
-
Collision Energy: 20 eV (This should be optimized empirically)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
A plausible fragmentation pathway would involve the loss of the difluoroethyl group or cleavage of the C-Br bond.[15][16] This fragmentation pattern serves as a fingerprint for the molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. scispace.com [scispace.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ms isotopes: Br and Cl [employees.csbsju.edu]
- 10. savemyexams.com [savemyexams.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. waters.com [waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Difluoroethylation: Exploring Alternatives to 3-Bromo-5-(1,1-difluoroethyl)pyridine
Introduction: The Rising Prominence of the Difluoroethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a uniquely valuable substituent. Its ability to act as a lipophilic hydrogen bond donor, a bioisostere for ethers, alcohols, and thiols, and to enhance metabolic stability has made it a sought-after feature in a growing number of bioactive molecules.[1][2] While reagents such as 3-Bromo-5-(1,1-difluoroethyl)pyridine have served as reliable building blocks, the ever-present need for synthetic versatility, milder reaction conditions, and improved cost-effectiveness has driven the exploration of alternative reagents and methodologies.
This guide provides an in-depth comparison of the primary alternative strategies for introducing the 1,1-difluoroethyl group, moving beyond a simple catalog of reagents to a critical evaluation of their underlying mechanisms, practical applications, and experimental nuances. We will delve into electrophilic, nucleophilic, and radical-based approaches, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
Electrophilic Difluoroethylation: The Rise of Hypervalent Iodine Reagents
The direct transfer of an electrophilic "CF₂CH₃⁺" equivalent offers an intuitive approach to difluoroethylation. Hypervalent iodine reagents have recently come to the forefront in this area, providing a powerful alternative to traditional alkylating agents.
(2,2-Difluoroethyl)(aryl)iodonium Salts: A Potent Electrophilic Source
(2,2-Difluoroethyl)(aryl)iodonium triflates have demonstrated significant utility in the electrophilic difluoroethylation of a range of heteroatom nucleophiles, including thiols, amines, and alcohols.[3] These reagents are typically prepared in situ from commercially available 1,1-difluoro-2-iodoethane, an oxidant (e.g., m-chloroperoxybenzoic acid, mCPBA), and an appropriate aryl iodide.
Mechanism of Action: The reaction is proposed to proceed via a ligand coupling mechanism. The hypervalent iodine reagent activates the difluoroethyl group, making it susceptible to nucleophilic attack. This approach offers a complementary strategy to traditional Sₙ2-type reactions.
Caption: Electrophilic difluoroethylation using a hypervalent iodine reagent.
Comparative Performance:
| Feature | (2,2-Difluoroethyl)(aryl)iodonium Salts |
| Reaction Type | Electrophilic |
| Key Precursor | 1,1-Difluoro-2-iodoethane |
| Substrate Scope | Thiols, amines, alcohols, including late-stage functionalization of drugs like Captopril and Normorphine.[2][3] |
| Advantages | Mild reaction conditions, broad functional group tolerance, access to a wide range of nucleophiles. |
| Disadvantages | Stoichiometric use of an oxidant, potential for side reactions with sensitive substrates. |
| Typical Yields | 40-80% |
Experimental Protocol: Electrophilic Difluoroethylation of a Thiol
-
To a solution of 1,1-difluoro-2-iodoethane (1.0 equiv.) and anisole (1.1 equiv.) in acetonitrile (0.2 M) at 0 °C, add mCPBA (2.5 equiv.) and trifluoromethanesulfonic acid (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
To the resulting solution of the in situ generated iodonium salt, add the thiol (1.1 equiv.) and cesium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired S-difluoroethylated compound.[3]
Nucleophilic Difluoroethylation: Taming the Difluoroethyl Anion
The generation and utilization of a "CF₂CH₃⁻" nucleophile presents a significant challenge due to the inherent instability of α-fluoro-substituted carbanions, which are prone to fluoride elimination. However, recent advances in organometallic chemistry have provided viable pathways to harness the synthetic potential of this nucleophile.
Organometallic Difluoroethyl Reagents
While the direct preparation of a Grignard or organolithium reagent from 1,1-difluoro-1-haloethanes is problematic, the use of organozinc and organocopper reagents offers a more controlled approach. These reagents can be generated through transmetalation or direct insertion of the metal into a suitable precursor.
(2,2-Difluoroethyl)trimethylsilane (TMSCF₂CH₃): A Promising Precursor
While not a direct source of the difluoroethyl anion, (2,2-difluoroethyl)trimethylsilane can serve as a precursor to nucleophilic difluoroethyl species upon activation with a suitable fluoride source or under specific reaction conditions. Its application in this context is an emerging area of research.
Comparative Performance:
| Feature | Nucleophilic Difluoroethylation |
| Reaction Type | Nucleophilic |
| Key Precursors | Difluoroethyl halides (for organometallic reagents) |
| Substrate Scope | Aldehydes, ketones, imines, and other electrophiles. |
| Advantages | Direct introduction of the difluoroethyl group to electrophilic centers. |
| Disadvantages | Reagent instability, often requiring cryogenic temperatures and strictly anhydrous conditions. |
| Typical Yields | Variable, highly dependent on the specific reagent and substrate. |
Radical Difluoroethylation: A Modern and Versatile Approach
Radical-based methods have gained significant traction for their mild reaction conditions and high functional group tolerance, making them particularly attractive for late-stage functionalization in drug discovery.
Nickel-Catalyzed Cross-Coupling with 1,1-Difluoroethyl Chloride
A significant breakthrough in this area is the use of the inexpensive and readily available industrial chemical, 1,1-difluoroethyl chloride (CH₃CF₂Cl), in nickel-catalyzed cross-coupling reactions with arylboronic acids or aryl halides.[3] This method provides a cost-effective and scalable route to a wide range of (1,1-difluoroethyl)arenes.
Mechanism of Action: The reaction is believed to proceed through a Ni(I)/Ni(III) catalytic cycle. Oxidative addition of the aryl halide to a Ni(0) species, followed by reaction with the 1,1-difluoroethyl radical (generated from CH₃CF₂Cl), and subsequent reductive elimination furnishes the desired product.
Caption: Nickel-catalyzed radical difluoroethylation.
Experimental Protocol: Nickel-Catalyzed Difluoroethylation of an Aryl Halide
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), NiCl₂(dme) (10 mol%), a suitable ligand (e.g., dtbbpy, 10 mol%), and a reducing agent (e.g., zinc powder, 3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of 1,1-difluoroethyl chloride in a suitable solvent (e.g., DMA).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 60-80 °C) for 12-24 hours.
-
After cooling, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Photoredox and Electrochemical Methods
Visible-light photoredox catalysis and electrochemistry offer powerful platforms for the generation of difluoroethyl radicals from precursors like sodium difluoroethylsulfinate (DFES-Na) under exceptionally mild conditions.[4] These methods are particularly well-suited for the C-H difluoroethylation of electron-rich heterocycles and are compatible with a wide array of sensitive functional groups.
Mechanism of Action: In photoredox catalysis, an excited-state photocatalyst initiates a single-electron transfer (SET) process with the difluoroethyl precursor to generate the difluoroethyl radical. In electrochemistry, the radical is generated at an electrode surface via oxidation or reduction.
Comparative Performance of Radical Methods:
| Feature | Nickel-Catalyzed Cross-Coupling | Photoredox/Electrochemical C-H Functionalization |
| Reaction Type | Radical (Transition-Metal Catalyzed) | Radical (Metal-Free or Photocatalyzed) |
| Key Precursor | 1,1-Difluoroethyl Chloride | Sodium Difluoroethylsulfinate (DFES-Na) |
| Substrate Scope | Aryl/heteroaryl halides and boronic acids. | Electron-rich heterocycles and arenes. |
| Advantages | Utilizes a very cheap and abundant precursor; scalable. | Extremely mild conditions; high functional group tolerance; suitable for late-stage C-H functionalization. |
| Disadvantages | Requires a pre-functionalized substrate (halide or boronic acid). | The precursor (DFES-Na) is more expensive than CH₃CF₂Cl. |
| Typical Yields | 50-90% | 40-85% |
Application in the Synthesis of Bioactive Molecules: The Case of Diflunisal
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), features a difluorophenyl moiety. While not containing a difluoroethyl group itself, its synthesis provides a relevant context for the application of related fluorination chemistries in the preparation of pharmaceutical agents. The synthesis of diflunisal aza-analogs, for instance, has been explored to generate new multi-target compounds with both anti-inflammatory and anti-bacterial activities.[5] The methods described in this guide could be adapted for the synthesis of novel diflunisal derivatives incorporating the difluoroethyl group, potentially leading to new therapeutic agents with improved properties.
Conclusion: A Diversified Toolbox for Difluoroethylation
The introduction of the 1,1-difluoroethyl group is no longer limited to a narrow set of reagents or reaction conditions. The development of potent electrophilic hypervalent iodine reagents, the emerging potential of nucleophilic organometallic species, and the remarkable versatility of radical-based methods have provided medicinal chemists with a rich and diverse toolbox.
-
For the difluoroethylation of heteroatom nucleophiles , electrophilic hypervalent iodine reagents offer a mild and effective solution.
-
For the cost-effective and scalable synthesis of difluoroethylated arenes from pre-functionalized starting materials , nickel-catalyzed cross-coupling with 1,1-difluoroethyl chloride is an excellent choice.
-
For the late-stage C-H functionalization of complex, electron-rich heterocycles under the mildest possible conditions , photoredox and electrochemical methods are unparalleled.
The choice of reagent and methodology will ultimately depend on the specific synthetic challenge at hand, including the nature of the substrate, the desired functional group tolerance, and considerations of cost and scalability. By understanding the nuances of each approach, researchers can navigate the expanding landscape of difluoroethylation chemistry and unlock new possibilities in the design and synthesis of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemically driven direct C–H difluoroethylation of (hetero)arenes under metal/catalyst-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 3-Bromo-5-(1,1-difluoroethyl)pyridine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its metabolic fate is a pivotal determinant of success.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while one that is too stable could accumulate and lead to toxicity.[2] Therefore, a comprehensive assessment of metabolic stability is not merely a checkbox exercise but a cornerstone of modern lead optimization, enabling the selection of candidates with favorable pharmacokinetic profiles.[3] This guide provides an in-depth comparison of the metabolic stability of compounds derived from the 3-Bromo-5-(1,1-difluoroethyl)pyridine scaffold, a chemical series of interest due to the unique properties conferred by its constituent moieties.
The pyridine ring is a common heterocycle in medicinal chemistry, but it can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through oxidation of the aromatic ring or the nitrogen atom.[4][5] The strategic incorporation of a 1,1-difluoroethyl group is a deliberate design choice aimed at enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong, and its presence can effectively block oxidative metabolism at or near the site of fluorination, a well-established strategy to prolong a drug's half-life.[6][7] The bromo substituent serves as a versatile chemical handle for further structural modifications and can influence the molecule's electronic properties and binding interactions; however, it can also be a potential site for metabolic activity or be a candidate for bioisosteric replacement to fine-tune the compound's properties.[8][9]
This guide will dissect the experimental strategies used to evaluate these compounds, present comparative data to illuminate structure-metabolism relationships (SMR), and provide a detailed, field-proven protocol for conducting these critical assays.
Experimental Design: Choosing the Right In Vitro System
To predict a compound's in vivo fate, we rely on robust in vitro models that recapitulate the metabolic machinery of the liver, the primary site of drug metabolism.[10] The two most widely utilized systems in early drug discovery are liver microsomes and hepatocytes. The choice between them is a strategic one, balancing throughput, cost, and the specific metabolic questions being asked.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[11] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10] Microsomal stability assays are cost-effective, amenable to high-throughput screening, and are excellent for assessing a compound's susceptibility to CYP-mediated oxidative metabolism.[11] This makes them an ideal first-line screen for large numbers of compounds.
-
Hepatocytes: These are intact, whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and transporters.[12][13] Hepatocyte stability assays provide a more comprehensive and physiologically relevant picture of overall hepatic clearance, accounting for cellular uptake and the interplay between different metabolic pathways.[13][14] They are typically used to further characterize promising compounds identified in microsomal screens.
Our comparative analysis will utilize data from both human liver microsomes (HLM) and cryopreserved human hepatocytes to provide a holistic view of the metabolic profile of our compound series.
Experimental Workflow for Metabolic Stability Assessment
The process of assessing metabolic stability follows a structured, multi-step workflow designed to ensure data quality and reproducibility. The following diagram illustrates the typical experimental sequence from compound preparation to the final data analysis.
Caption: Workflow for in vitro metabolic stability assays.
Comparative Metabolic Stability Data
The following table presents illustrative metabolic stability data for the parent compound, This compound (Cmpd 1) , and several rationally designed derivatives. Data from well-characterized high-turnover (Buspirone) and low-turnover (Carbamazepine) control compounds are included for comparison.
| Compound ID | Structure Modification (vs. Cmpd 1) | HLM Stability t½ (min) | HLM CLint (µL/min/mg protein) | Hepatocyte Stability t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Cmpd 1 | Parent Compound | 45 | 30.8 | 68 | 20.3 |
| Cmpd 2 | Br → CN (Bioisostere) | 85 | 16.3 | 125 | 11.1 |
| Cmpd 3 | Br → OMe | 22 | 63.0 | 35 | 39.6 |
| Cmpd 4 | Pyridine-N-Oxide | 15 | 92.4 | 25 | 55.4 |
| Buspirone | High-Turnover Control | < 5 | > 277 | < 10 | > 138.6 |
| Carbamazepine | Low-Turnover Control | > 120 | < 11.5 | > 180 | < 7.7 |
Note: The data presented is for illustrative purposes to demonstrate structure-metabolism relationships and is not derived from actual experimental results for these specific novel compounds.
Interpretation of Structure-Metabolism Relationships (SMR)
The comparative data provides valuable insights into the metabolic liabilities of the scaffold and guides future design strategies.
-
Parent Scaffold (Cmpd 1): The parent compound exhibits moderate metabolic stability in both HLM and hepatocytes. This serves as a solid baseline for improvement. The stability conferred by the difluoroethyl group is evident, as analogous compounds without this feature would likely be metabolized much more rapidly.[15][16]
-
Bioisosteric Replacement of Bromine (Cmpd 2 & 3): Replacing the bromine atom with a cyano group (Cmpd 2 ) led to a significant improvement in metabolic stability. This suggests two possibilities: a) the bromo-position may be a minor site of metabolism, or b) the strong electron-withdrawing nature of the nitrile group deactivates the pyridine ring towards oxidative metabolism by CYP enzymes.[17][18] Conversely, replacing bromine with a methoxy group (Cmpd 3 ), an electron-donating group, resulted in markedly decreased stability. The methoxy group itself presents a new metabolic soft spot for O-demethylation, a common metabolic pathway.
-
Metabolism of the Pyridine Ring (Cmpd 4): The significantly lower stability of the N-oxide derivative (Cmpd 4 ) confirms that the pyridine ring is a key site for metabolism. While N-oxidation is a potential metabolic pathway, this derivative's rapid clearance suggests that other positions on the pyridine ring are likely susceptible to CYP-mediated hydroxylation.[4][19] The initial stability of the parent compound indicates that this process is not excessively rapid, but it is a key pathway to consider for optimization.
Potential Metabolic Pathways
Based on established biotransformation pathways for pyridine-containing compounds, the primary metabolic liabilities likely involve oxidation of the pyridine ring by CYP enzymes. The following diagram illustrates these potential transformations.
Caption: Potential Phase I metabolic pathways for the scaffold.
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol describes a standard, robust method for determining metabolic stability using HLM, suitable for screening and lead optimization activities.[20][21][22]
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds and Control Compounds (10 mM in DMSO)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
-
Multichannel pipettes, incubator/shaker (37°C), centrifuge
-
LC-MS/MS system
2. Reagent Preparation:
-
Microsomal Suspension: Thaw HLM rapidly at 37°C and immediately place on ice. Dilute with ice-cold phosphate buffer to a working concentration of 2 mg/mL. Keep on ice.
-
Test Compound Working Solution: Prepare a 100 µM intermediate stock of each test compound by diluting the 10 mM DMSO stock in buffer. The final concentration in the incubation will be 1 µM, with a final DMSO concentration of ≤ 0.1%.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.
3. Incubation Procedure:
-
Add 90 µL of the microsomal suspension (2 mg/mL) to the wells of a 96-well plate.
-
Add 5 µL of the 100 µM compound working solution to the microsomes.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 5 µL of the prepared NADPH solution. This brings the final incubation volume to 100 µL and the final microsomal protein concentration to 1 mg/mL.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring 25 µL of the incubation mixture into a collection plate containing 100 µL of cold ACN with internal standard. The "0 minute" time point is critical and is typically prepared by adding the stop solution before adding the NADPH.
-
Once all time points are collected, seal the collection plate and vortex for 2 minutes.
4. Sample Processing & Analysis:
-
Centrifuge the collection plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope (k) of the linear portion of this plot through linear regression.[23]
-
Calculate the half-life (t½) using the equation: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein) [24]
Conclusion
The systematic evaluation of metabolic stability is indispensable for the successful optimization of drug candidates. For compounds derived from the This compound scaffold, this guide has demonstrated a robust strategy for assessment. The difluoroethyl group provides a strong metabolic shield, while the pyridine ring and the bromo-substituent represent key points for metabolic attack and structural modification, respectively. By employing a tiered in vitro screening approach—starting with high-throughput HLM assays and progressing to more comprehensive hepatocyte assays—researchers can efficiently generate critical data. This data, when interpreted through the lens of structure-metabolism relationships, empowers medicinal chemists to rationally design next-generation compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. bioivt.com [bioivt.com]
- 4. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. inhancetechnologies.com [inhancetechnologies.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. ctppc.org [ctppc.org]
- 19. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. mercell.com [mercell.com]
- 24. nuvisan.com [nuvisan.com]
A Comparative Guide to the Synthesis and Characterization of Novel Compounds Derived from 3-Bromo-5-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing a molecule's pharmacological and physicochemical properties. The 1,1-difluoroethyl moiety, in particular, offers a unique combination of steric and electronic effects that can profoundly influence metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the synthesis and characterization of novel compounds originating from the versatile building block, 3-Bromo-5-(1,1-difluoroethyl)pyridine. We will explore key synthetic transformations, detail robust characterization protocols, and present a comparative analysis of the resulting derivatives against established alternatives, supported by experimental data from relevant literature.
The Strategic Advantage of the this compound Scaffold
This compound is a valuable starting material due to the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[2][3] The pyridine ring itself can be a key pharmacophore, and the 1,1-difluoroethyl group at the 5-position can enhance biological activity and improve pharmacokinetic profiles.[1]
Synthetic Pathways to Novel Derivatives
The primary route to derivatizing this compound is through transition metal-catalyzed cross-coupling reactions. These methods are well-established for their tolerance of a wide range of functional groups and generally provide good to excellent yields.[2]
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide and an organoboron compound.[2] This reaction is particularly well-suited for modifying our starting material to generate a library of novel biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyridines.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General Characterization Workflow.
Comparative Performance and Potential Applications
The novel compounds synthesized from this compound are expected to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. [1][4]The introduction of different aryl and heteroaryl groups via Suzuki-Miyaura coupling allows for the fine-tuning of their properties.
Comparison with Non-Fluorinated Analogs
The presence of the 1,1-difluoroethyl group is anticipated to confer several advantages over non-fluorinated counterparts:
| Property | Non-Fluorinated Analog | 1,1-Difluoroethyl Derivative (Expected) | Rationale |
| Metabolic Stability | Susceptible to oxidation at the ethyl group | More resistant to metabolic degradation | The strong C-F bonds block metabolic oxidation pathways. [1] |
| Lipophilicity (logP) | Lower | Higher | Fluorine substitution generally increases lipophilicity. |
| Binding Affinity | Variable | Potentially enhanced | The difluoromethyl group can act as a bioisostere for other functional groups and engage in favorable interactions with biological targets. [1] |
| pKa | Standard pyridine pKa (~5.2) | Lower (more acidic) | The electron-withdrawing nature of the difluoroethyl group reduces the basicity of the pyridine nitrogen. |
Potential Therapeutic Areas
Pyridine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. [4][5]The novel compounds synthesized in this guide could be screened for activity in these and other therapeutic areas. For example, many kinase inhibitors feature a substituted pyridine core. The unique electronic properties of the 1,1-difluoroethyl group could lead to new inhibitors with improved potency and selectivity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a reliable and efficient means of generating a diverse library of derivatives. The incorporation of the 1,1-difluoroethyl group is expected to enhance key molecular properties, leading to compounds with improved metabolic stability and biological activity compared to their non-fluorinated analogs. The experimental protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Overview of Core Computational Methodologies
An In-Depth Technical Guide to the Quantum Mechanical Investigation of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a computational method is a critical decision dictated by a trade-off between desired accuracy and available computational resources. For pyridine derivatives, the following methods are most relevant.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT stands as the most frequently utilized QM method for studying pyridine derivatives, offering an exceptional balance of precision and computational efficiency. It is the go-to method for determining molecular geometries, electronic structures, and various spectroscopic properties.
Comparing Functionals and Basis Sets:
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: The functional approximates the exchange-correlation energy. For pyridine systems, the B3LYP hybrid functional is a robust and widely-used choice for geometry optimizations and electronic property calculations. For studies involving significant non-covalent interactions, functionals like M06-2X are often superior. PBE0 can also offer high accuracy for thermochemistry and kinetics. The choice is causal: B3LYP provides a reliable general-purpose description, while M06-2X is specifically parameterized to better handle the dispersion forces crucial in biological systems.
-
Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style basis sets are common, with 6-31G(d,p) offering a good starting point for geometry optimizations. For higher accuracy in electronic properties, larger basis sets like 6-311++G(d,p) are recommended, as they provide more flexibility to describe the electron distribution, especially for anions or systems where diffuse electron density is important.
Time-Dependent Density Functional Theory (TD-DFT): Unveiling Electronic Excitations
To investigate the excited-state properties, such as UV-Vis absorption spectra, TD-DFT is the standard approach. It provides insights into electronic transitions, which are fundamental to understanding the photophysical behavior of pyridine derivatives. The accuracy of TD-DFT is highly dependent on the chosen functional and the inclusion of a solvent model, as solvatochromic shifts can be significant. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a common and effective choice for simulating solvent effects.
Application I: Probing Electronic Structure and Chemical Reactivity
Quantum mechanical descriptors provide a quantitative lens through which we can understand and predict the behavior of pyridine derivatives.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
E(HOMO): The energy of the HOMO reflects the molecule's ability to donate electrons.
-
E(LUMO): The energy of the LUMO indicates its ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): This energy gap is a critical indicator of molecular stability and reactivity. A smaller gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. This is because a small gap facilitates intramolecular charge transfer.
Table 1: Comparison of Calculated Quantum Chemical Descriptors for Substituted Pyridines (Data calculated at the B3LYP/6-311G(d,p) level of theory)
| Compound | Substituent | E(HOMO) (eV) | E(LUMO) (eV) | ΔE Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -H | -6.89 | -0.35 | 6.54 | 2.22 |
| 4-Aminopyridine | -NH₂ (EDG) | -5.71 | -0.11 | 5.60 | 3.85 |
| 4-Nitropyridine | -NO₂ (EWG) | -7.85 | -2.54 | 5.31 | 1.59 |
| 4-Cyanopyridine | -CN (EWG) | -7.62 | -1.88 | 5.74 | 1.65 |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. These values are illustrative and sourced from typical DFT calculation outputs.
Advanced Bonding and Interaction Analyses
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and orbital interactions. It is used to quantify donor-acceptor interactions, charge transfer, and hyperconjugative effects within a molecule, offering deep insights into bonding and stability.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful tool for characterizing chemical bonds, particularly weak, non-covalent interactions like hydrogen bonds, which are crucial in drug-receptor binding. By analyzing the topology of the electron density at bond critical points (BCPs), one can determine the nature (e.g., covalent vs. electrostatic) and strength of atomic interactions.
Application II: Benchmarking Against Experimental Spectroscopic Data
A key validation of computational methods is their ability to reproduce experimental results. TD-DFT is particularly valuable for predicting UV-Vis absorption spectra.
Simulating UV-Vis Spectra with TD-DFT
The choice of functional and basis set significantly impacts the accuracy of predicted absorption maxima (λmax). Studies have shown that for styrylpyridine compounds, the B3LYP functional with the 6-31G(d) basis set can produce highly reliable λmax values, with mean errors as low as 0.5 nm in the gas phase and 12 nm in solution compared to experimental data.
Table 2: Comparison of Experimental vs. TD-DFT Calculated λmax for 2-Styrylpyridine (Data adapted from literature.)
| Method | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Deviation (nm) |
| TD-DFT (B3LYP/6-31G(d)) | Gas Phase | 288.5 | 288.0 | +0.5 |
| TD-DFT (B3LYP/6-31G(d)) | Acetonitrile | 299.0 | 287.0 | +12.0 |
| TD-DFT (PBE0/6-31G(d)) | Acetonitrile | 288.0 | 287.0 | +1.0 |
This comparison demonstrates the robustness of TD-DFT. The causality for the deviation in solution lies in the complexity of solute-solvent interactions, which are approximated by continuum models. However, the ability to predict trends and relative shifts is a powerful tool for interpreting experimental spectra.
Application III: Informing Rational Drug Design
QM calculations are integral to modern drug discovery, providing critical data for lead identification and optimization.
-
Molecular Docking: While molecular docking is primarily a molecular mechanics (MM) technique, QM is essential for the preceding step: generating accurate, low-energy 3D conformations of the pyridine derivatives and calculating their partial atomic charges. This ensures the ligand is appropriately represented for the docking simulation. Numerous studies have successfully used this QM/MM approach to investigate pyridine derivatives as potential inhibitors for targets like EGFR in cancer therapy and cholinesterase in neurodegenerative diseases.
-
QSAR Models: The descriptors calculated from QM methods (e.g., HOMO/LUMO energies, dipole moment, Mulliken charges) serve as the foundation for Quantitative Structure-Activity Relationship (QSAR) models. These statistical models correlate the chemical structure with biological activity, enabling the prediction of a compound's potency before it is synthesized.
Validated Protocols and Standard Workflows
To ensure scientific rigor, computational protocols must be self-validating. This involves including steps to confirm the quality and reliability of the results.
Experimental Protocol: DFT Calculation of a Pyridine Derivative
This protocol outlines the essential steps for obtaining reliable electronic properties. The inclusion of a frequency calculation is a critical self-validation step.
-
Structure Preparation: Build the 3D structure of the pyridine derivative using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using molecular mechanics if necessary.
-
Geometry Optimization: Optimize the structure to find its lowest energy conformation. This is typically performed with a functional like B3LYP and a basis set such as 6-31G(d,p). This step seeks the point on the potential energy surface where the net forces on all atoms are zero.
-
Frequency Calculation (Validation Step): Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.
-
Property Calculation: With the validated minimum-energy structure, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate electronic properties like HOMO-LUMO energies, the molecular electrostatic potential (MEP), and inputs for NBO analysis.
Visualization of Computational Workflows
Diagrams are essential for visualizing complex processes. The following workflows are rendered using Graphviz.
A Researcher's Guide to the Biological Activity Screening of 3-Bromo-5-(1,1-difluoroethyl)pyridine Derivatives
In the landscape of medicinal chemistry and agrochemical research, the pyridine scaffold is a cornerstone of discovery, present in a multitude of clinically approved drugs and commercial herbicides.[1][2] The strategic introduction of fluorine atoms into these scaffolds can dramatically enhance their biological profiles, improving potency, metabolic stability, and pharmacokinetic properties.[3] This guide provides a comprehensive framework for the biological activity screening of 3-Bromo-5-(1,1-difluoroethyl)pyridine, a compound of interest due to its unique combination of a pyridine core, a bromine substituent, and a difluoroethyl group. This document will serve as a comparative tool, enabling researchers to systematically evaluate the potential of this derivative against established classes of bioactive pyridine compounds.
The Rationale for Screening: Insights from Structurally Related Pyridine Derivatives
While specific biological data for this compound is not yet extensively published, the known activities of analogous compounds provide a logical starting point for a targeted screening approach. Pyridine derivatives have demonstrated a wide spectrum of biological effects, including:
-
Herbicidal Activity: Numerous pyridine-based compounds have been developed as herbicides.[4][5][6][7][8] The mode of action often involves the inhibition of essential plant enzymes.
-
Antifungal Properties: The pyridine nucleus is found in several antifungal agents.[1][9][10][11] These compounds can disrupt fungal cell membranes, inhibit key enzymes, or interfere with other vital cellular processes.
-
Anticancer Activity: A significant number of pyridine derivatives have been investigated for their potential as anticancer agents, with some targeting specific kinases or other proteins involved in cancer cell proliferation.[12][13]
-
Enzyme Inhibition: Pyridine derivatives have been shown to inhibit a variety of enzymes, including those involved in hydrogen sulfide biosynthesis and dihydrofolate reductase, which is a target for antimalarial drugs.[14][15]
The presence of the difluoroethyl group is particularly noteworthy, as fluorination is a well-established strategy in drug design to modulate a molecule's physicochemical properties and biological activity.[3][16]
A Proposed Workflow for Biological Activity Screening
To comprehensively characterize the biological activity of this compound and its derivatives, a tiered screening approach is recommended. This workflow prioritizes broad-spectrum initial screens followed by more specific, target-based assays for promising hits.
Caption: A tiered workflow for the biological screening of novel pyridine derivatives.
Comparative Performance Data
The following table should be used to systematically record and compare the experimental data obtained for this compound against relevant reference compounds.
| Assay Type | Test Compound | Concentration/Dose | Observed Effect (% inhibition, IC50, MIC, etc.) | Reference Compound(s) | Reference Compound Effect |
| Herbicidal (Post-emergence) | This compound | 150 g a.i. ha⁻¹ | Data to be determined | Glyphosate | >95% inhibition of E. crusgalli |
| Antifungal (C. albicans) | This compound | 10 µg/mL | Data to be determined | Fluconazole | >90% inhibition |
| Anticancer (MCF-7) | This compound | 10 µM | Data to be determined | Doxorubicin | IC50 ~0.5 µM |
| Enzyme Inhibition (DHFR) | This compound | 1 µM | Data to be determined | Methotrexate | IC50 ~5 nM |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key proposed screening assays.
Protocol for Post-Emergence Herbicidal Activity Screening
This protocol is adapted from methodologies used for evaluating novel herbicidal compounds.[4][5]
Objective: To assess the post-emergence herbicidal activity of the test compound on a panel of representative monocotyledonous and dicotyledonous weeds.
Materials:
-
Test compound: this compound
-
Solvent: Acetone with 1% (v/v) Tween-80
-
Weed species: Echinochloa crusgalli (barnyard grass), Setaria faberi (giant foxtail), Brassica juncea (mustard), Amaranthus retroflexus (pigweed)
-
Greenhouse facilities with controlled temperature and light
-
Spray chamber calibrated to deliver a consistent volume
Procedure:
-
Plant Cultivation: Grow weed species in pots containing standard potting mix in a greenhouse at 25-28°C with a 14/10 hour light/dark cycle. Allow plants to reach the 2-3 leaf stage.
-
Compound Preparation: Prepare a stock solution of the test compound in the acetone/Tween-80 solvent. Make serial dilutions to achieve application rates equivalent to 150 g a.i. ha⁻¹ and 37.5 g a.i. ha⁻¹.
-
Application: Transfer the potted plants to a spray chamber. Apply the test solutions evenly to the foliage. A solvent-only control and a positive control (commercial herbicide) should be included.
-
Incubation and Observation: Return the treated plants to the greenhouse. Observe and record the percentage of visual injury (phytotoxicity) at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).
-
Data Analysis: Calculate the average injury rating for each treatment group. Compare the activity of the test compound to the controls.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol follows the guidelines for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the in vitro antifungal activity of the test compound against a panel of pathogenic fungi.
Materials:
-
Test compound: this compound
-
Fungal strains: Candida albicans, Aspergillus niger
-
Culture medium: RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for reading optical density)
Procedure:
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the concentration to approximately 1 x 10⁶ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in RPMI-1640 medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.1 to 100 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Controls: Include a positive control (a known antifungal agent like fluconazole), a negative control (medium with inoculum but no compound), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.
Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the effect of a compound on cancer cell viability.
Objective: To evaluate the cytotoxic effect of the test compound on a panel of human cancer cell lines.
Materials:
-
Test compound: this compound
-
Cancer cell lines: MCF-7 (breast), DU-145 (prostate), HeLa (cervical)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Directions
This guide provides a structured and comparative framework for the initial biological activity screening of this compound derivatives. The proposed assays are based on the known activities of structurally related pyridine compounds and represent a logical starting point for characterization. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies to identify the specific molecular targets and pathways involved. The systematic collection of data as outlined in the comparison table will be crucial for understanding the structure-activity relationships and for guiding the future optimization of this promising chemical scaffold.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on Pyridine Derivatives (XII):Synthesis and Herbicidal Activity of 2-(2-Aryloxypyridine-4-carbonyloxy)-propionates | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]
- 8. DE60008935D1 - PYRIDINE SULFONYL URINE DERIVATIVES WITH HERBICIDAL EFFECT - Google Patents [patents.google.com]
- 9. Synthesis and Antifungal Activity of 2-(4’substitutedanilinosydnon-3’-Yl) Pyridines – Oriental Journal of Chemistry [orientjchem.org]
- 10. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journaljpri.com [journaljpri.com]
- 13. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-(1,1-difluoroethyl)pyridine
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-5-(1,1-difluoroethyl)pyridine is critical for scientific advancement. However, our responsibility extends beyond the synthesis and application of these compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated pyridine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Inherent Risks
Understanding the hazard profile of a chemical is the foundational step in managing its risks. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1108724-32-8) should always be consulted when available, we can infer its probable hazards based on the known profiles of structurally similar halogenated pyridines.[1][2] Compounds like 3-Bromo-5-fluoropyridine and 3-bromo-5-(trifluoromethyl)pyridine are classified as acutely toxic, skin and eye irritants, and may cause respiratory irritation.[3][4][5]
The presence of bromine and fluorine atoms on the pyridine ring suggests that combustion or improper treatment can lead to the formation of hazardous byproducts such as hydrobromic acid (HBr) and hydrofluoric acid (HF).[6] Therefore, disposal must be approached with the goal of complete chemical destruction.
Table 1: Probable Hazard Profile for this compound
| Hazard Classification | Description | Rationale / Supporting Evidence |
|---|---|---|
| Acute Toxicity (Oral) | Harmful or fatal if swallowed. | Based on classifications for similar compounds like 3-Bromo-5-(trifluoromethyl)pyridine (Acute Tox. 2, Oral).[3] |
| Skin Irritation | Causes skin irritation upon contact. | A common characteristic of halogenated pyridines.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Referenced in the SDS for 3-Bromo-5-fluoropyridine.[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | A listed hazard for similar pyridine derivatives.[3][4] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent long-term contamination. | The U.S. EPA regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[7][8] |
Mandatory Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The following equipment must be worn at all times when handling this compound, including during disposal preparation.
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves are not recommended for prolonged contact. | Prevents skin contact and irritation. Always check the glove manufacturer's compatibility chart. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of vapors that may cause respiratory irritation.[5] |
On-Site Waste Management: Segregation and Collection Protocol
Proper disposal begins in the laboratory. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal process. Follow this step-by-step protocol for waste collection.
Step 1: Designate a Waste Container
-
Select a clean, dry, and chemically compatible container with a screw cap. The container must be in good condition with no signs of damage.
-
The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Compound" and must include the full chemical name: "this compound".
Step 2: Collect the Waste
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in the designated container.
-
Crucially, do not mix this waste with other waste streams, especially non-halogenated solvents or strong acids and oxidizers.[9] Mixing can lead to dangerous reactions and makes disposal more complex and costly.
Step 3: Secure and Store the Container
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[9] Ensure secondary containment is in place to manage potential leaks.
Step 4: Arrange for Pickup
-
Once the container is full or is no longer needed, arrange for its collection by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow: From Laboratory to Final Disposition
The following diagram illustrates the critical path for the compliant disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Approved Final Disposal Methodologies
Due to its halogenated nature, this compound is not suitable for landfill or sewer disposal. The primary and most effective method for its destruction is high-temperature incineration .
-
Mechanism: The compound must be sent to a licensed hazardous waste disposal facility equipped with a rotary kiln or liquid injection incinerator capable of maintaining temperatures between 820°C and 1,600°C.[10] This process ensures the complete breakdown of the pyridine ring and the carbon-halogen bonds.
-
Causality: The high temperatures and controlled conditions are necessary to prevent the formation of toxic and persistent byproducts like dioxins and furans, which can occur during incomplete combustion of halogenated organic materials.[6] The incinerators must be equipped with afterburners and advanced scrubber systems to neutralize the acidic gases (HBr, HF) generated during combustion.
-
Regulatory Basis: This method aligns with the U.S. EPA's regulations under RCRA, which often restrict the land disposal of halogenated organic compounds and mandate treatment technologies that result in their complete destruction.[7][8] The EPA explicitly notes chemical destruction as a required disposal method for certain halogenated pyridines.[11]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Alert: For a large spill, immediately evacuate the area and alert your colleagues and institutional EHS.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a small, manageable spill, trained personnel wearing appropriate PPE should contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbent material into the designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any personal contact with the chemical, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
By adhering to this comprehensive guide, you can ensure that your use of this compound is managed safely and responsibly from acquisition to final disposal, upholding the highest standards of scientific integrity and environmental stewardship.
References
- 1. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine | 1108724-32-8 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. Federal Register :: Request Access [unblock.federalregister.gov]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Essential Safety and Operational Guide for Handling 3-Bromo-5-(1,1-difluoroethyl)pyridine
This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-5-(1,1-difluoroethyl)pyridine (CAS No. 1108724-32-8).[1][2] It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a halogenated pyridine derivative. While specific toxicological data for this exact compound is not extensively published, the precautionary principle dictates that it should be handled as a potentially hazardous substance, drawing parallels from structurally similar compounds. Analogous brominated and fluorinated pyridines are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[3][4][5] Therefore, a thorough risk assessment is mandatory before commencing any work.
Key Potential Hazards:
-
Acute Toxicity: Potential for harm if ingested, absorbed through the skin, or inhaled.[3][5]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[4][6]
-
Respiratory Irritation: May cause respiratory irritation.[4][7]
-
Hazardous Combustion Products: In case of fire, may release toxic fumes such as carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[7][8]
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Harmful or toxic if swallowed.[3][4][5] | 💀 | Danger |
| Acute Toxicity, Dermal | Toxic in contact with skin.[3] | 💀 | Danger |
| Acute Toxicity, Inhalation | Toxic if inhaled.[3] | 💀 | Danger |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] | ❗ | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4][6] | ❗ | Danger |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][7] | ❗ | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, or a full-face shield. | Protects against splashes and airborne particles, preventing severe eye irritation or damage.[3][4] |
| Skin Protection | - Gloves: Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.[3][8] - Lab Coat: A flame-retardant lab coat or gown. | Prevents skin contact, which can lead to irritation and systemic toxicity. Proper glove removal technique is crucial to avoid cross-contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is required.[8] | Minimizes the risk of inhaling harmful vapors or aerosols.[3][9] |
Safe Handling and Storage: Procedural Integrity
Adherence to strict handling and storage protocols is fundamental to laboratory safety.
Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Avoid generating dust or aerosols. If the compound is a solid, handle it with care. For liquids, use appropriate dispensing tools (e.g., pipette, syringe).
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10][11]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][12] Do not eat, drink, or smoke in the work area.[3][4]
Storage Protocol
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][4][10]
-
Location: Store in a locked cabinet or a designated area for toxic chemicals.[3][4]
-
Segregation: Store away from incompatible materials.[10][13]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3][4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][8] |
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or earth.[10][14]
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[8][10]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection
-
Concentrated Waste: Unused or neat this compound should be collected in a dedicated, labeled, and sealed container for halogenated organic waste.
-
Contaminated Materials: All disposable lab supplies (e.g., gloves, pipette tips, absorbent paper) that have come into contact with the compound must be collected in a separate, clearly labeled hazardous waste container.
-
Dilute Solutions: Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not dispose of them down the drain.[8][10]
Disposal Workflow Diagram
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 1108724-32-8|this compound|BLD Pharm [bldpharm.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. echemi.com [echemi.com]
- 5. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]
- 6. 3-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. capotchem.com [capotchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
